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  • Product: 1-Ethyl-2-methyl-4-nitro-1H-imidazole
  • CAS: 89128-07-4

Core Science & Biosynthesis

Foundational

Pharmacokinetics and bioavailability of 1-Ethyl-2-methyl-4-nitro-1H-imidazole

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 1-Ethyl-2-methyl-4-nitro-1H-imidazole Foreword: Navigating the Knowns and Unknowns The characterization of a new chemical entity's journey throug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 1-Ethyl-2-methyl-4-nitro-1H-imidazole

Foreword: Navigating the Knowns and Unknowns

The characterization of a new chemical entity's journey through the body is a cornerstone of modern drug development. This guide is dedicated to the comprehensive evaluation of the pharmacokinetics and bioavailability of 1-Ethyl-2-methyl-4-nitro-1H-imidazole. It is important to note that, as of the writing of this document, specific pharmacokinetic data for this particular molecule is not extensively available in the public domain. Therefore, this guide has been structured to serve a dual purpose: first, to provide a robust theoretical framework grounded in the known behavior of the broader nitroimidazole class of compounds, and second, to offer detailed, actionable protocols for researchers to determine these critical parameters. The methodologies outlined herein are based on established principles and regulatory guidance, ensuring a scientifically rigorous approach to the investigation of this, or any similar, novel nitroimidazole derivative.

The Nitroimidazole Landscape: A Primer

Nitroimidazoles are a significant class of heterocyclic compounds, renowned for their broad-spectrum antimicrobial activity against anaerobic bacteria and protozoa.[1] The prototypical member of this class, metronidazole, has been a clinical mainstay for decades.[1][2] The therapeutic efficacy of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group under hypoxic conditions, a state often found in anaerobic organisms and the microenvironment of solid tumors. This bioactivation leads to the formation of cytotoxic radicals that induce cellular damage, including DNA strand breakage.[1][2][3]

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of any new nitroimidazole candidate, such as 1-Ethyl-2-methyl-4-nitro-1H-imidazole, is paramount for optimizing its therapeutic potential and ensuring its safety.

Foundational Physicochemical Properties: The Predictors of In Vivo Fate

Before embarking on complex biological studies, a thorough understanding of the compound's fundamental physicochemical properties is essential. These parameters are critical determinants of a drug's pharmacokinetic profile.

ParameterExperimental MethodSignificance in Pharmacokinetics
Solubility Kinetic or thermodynamic solubility assaysInfluences dissolution rate and, consequently, oral absorption. Poor solubility can be a major hurdle to achieving adequate bioavailability.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLCGoverns the ability of the compound to cross biological membranes. A balanced lipophilicity is often required for good oral absorption and distribution into tissues.[4]
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state of the compound at different physiological pH values, which affects its solubility, permeability, and binding to plasma proteins.

In Vitro ADME Profiling: Building a Predictive Model

In vitro assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means to predict a compound's in vivo behavior and potential for drug-drug interactions.[5][6]

Metabolic Stability: A Window into Clearance

The metabolic stability of a compound provides an estimate of its susceptibility to biotransformation, primarily in the liver.[7] This is a key factor in determining the drug's half-life and oral bioavailability.[8]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of 1-Ethyl-2-methyl-4-nitro-1H-imidazole in a suitable organic solvent (e.g., DMSO).

    • Prepare a cofactor solution containing NADPH in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug against time.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).

    • From the half-life, the intrinsic clearance (CLint) can be determined.[8]

Cytochrome P450 (CYP) Interaction: Gauging Drug-Drug Interaction Risk

It is crucial to assess whether a new compound inhibits or induces major CYP enzymes, as this can lead to significant drug-drug interactions.[5]

  • CYP Inhibition Assays: These assays determine the concentration of the test compound that causes 50% inhibition (IC50) of the activity of specific CYP isoforms using probe substrates.

  • CYP Induction Assays: Typically performed in cultured human hepatocytes, these assays measure the increase in CYP enzyme expression (mRNA) and activity after exposure to the test compound.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins (primarily albumin) influences its distribution and availability to target tissues and for metabolism and excretion. Only the unbound fraction is pharmacologically active.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup:

    • A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

    • Add 1-Ethyl-2-methyl-4-nitro-1H-imidazole to the plasma chamber.

  • Incubation:

    • Incubate the apparatus at 37°C until equilibrium is reached (typically 4-24 hours).

  • Analysis:

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu) based on the concentration ratio at equilibrium.

In Vivo Pharmacokinetics: The Whole-Body Perspective

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate and to determine its absolute oral bioavailability.[9][10]

Study Design: A Two-Pronged Approach

A typical preclinical pharmacokinetic study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals (e.g., BALB/c mice or Sprague-Dawley rats).[11]

  • IV Administration: Provides a direct measure of systemic clearance and volume of distribution, with 100% bioavailability by definition.

  • PO Administration: Allows for the assessment of oral absorption and the determination of absolute bioavailability by comparing the plasma concentration-time profile to that of the IV dose.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing:

    • IV Group: Administer a single bolus dose of 1-Ethyl-2-methyl-4-nitro-1H-imidazole (e.g., 2 mg/kg) via the tail vein.[11]

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[10]

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation:

    • Use non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.[10]

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Absolute Bioavailability) (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100

Metabolism and Excretion: The Elimination Pathways

For nitroimidazoles, metabolism is a critical aspect of both their activation and clearance. The primary metabolic pathways for this class of compounds typically involve:

  • Nitro-reduction: The key bioactivation step, leading to the formation of reactive intermediates.

  • Side-chain oxidation: Hydroxylation or other oxidative modifications of the ethyl and methyl groups on the imidazole ring.

  • Glucuronide conjugation: Formation of more water-soluble metabolites for excretion.

Urinary and fecal excretion are the main routes of elimination for nitroimidazole metabolites.[2] Studies involving the collection of urine and feces after dosing can elucidate the primary route and extent of excretion.

Bioanalytical Methodology: The Cornerstone of Quantification

Accurate and sensitive quantification of 1-Ethyl-2-methyl-4-nitro-1H-imidazole in biological matrices is fundamental to all pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[12][13]

Experimental Protocol: LC-MS/MS Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common for nitrogen-containing compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Data Visualization and Workflow

Diagram: In Vitro ADME Screening Workflow

ADME_Workflow cluster_invitro In Vitro ADME Assays cluster_prediction Predicted Parameters Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Clearance In Vivo Clearance (CL) Metabolic_Stability->Clearance Predicts CYP_Inhibition CYP450 Inhibition DDI_Risk Drug-Drug Interaction (DDI) Potential CYP_Inhibition->DDI_Risk Assesses Plasma_Binding Plasma Protein Binding (Equilibrium Dialysis) Distribution Tissue Distribution (Vd) Plasma_Binding->Distribution Influences Permeability Permeability (e.g., Caco-2) Absorption Oral Absorption Permeability->Absorption Predicts

Caption: A streamlined workflow for in vitro ADME screening to predict key pharmacokinetic parameters.

Diagram: In Vivo Pharmacokinetic Study and Bioavailability Determination

PK_Bioavailability_Workflow cluster_IV Intravenous (IV) Dosing cluster_PO Oral (PO) Dosing IV_Dose Administer IV Dose IV_Sampling Serial Blood Sampling IV_Dose->IV_Sampling IV_Analysis LC-MS/MS Analysis IV_Sampling->IV_Analysis IV_PK Calculate IV PK Parameters (AUC_IV, CL, Vd) IV_Analysis->IV_PK Bioavailability Calculate Absolute Oral Bioavailability (F%) IV_PK->Bioavailability PO_Dose Administer PO Dose PO_Sampling Serial Blood Sampling PO_Dose->PO_Sampling PO_Analysis LC-MS/MS Analysis PO_Sampling->PO_Analysis PO_PK Calculate PO PK Parameters (AUC_PO, Cmax, Tmax) PO_Analysis->PO_PK PO_PK->Bioavailability

Caption: Workflow for a parallel IV and PO in vivo study to determine absolute oral bioavailability.

Conclusion: A Roadmap for Characterization

While the specific pharmacokinetic profile of 1-Ethyl-2-methyl-4-nitro-1H-imidazole remains to be fully elucidated, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By systematically applying the principles of physicochemical characterization, in vitro ADME profiling, and in vivo pharmacokinetic studies, researchers can build a complete picture of this compound's absorption, distribution, metabolism, and excretion. This knowledge is not merely academic; it is the essential foundation upon which the future clinical development and therapeutic application of this and other novel nitroimidazole compounds will be built. The adherence to established, regulatory-accepted methodologies, as outlined herein, will ensure the generation of high-quality, reliable data, paving the way for informed decision-making in the drug development process.

References

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  • European Medicines Agency. (n.d.). Non-clinical guidelines: pharmacokinetics and toxicokinetics. [Link]

  • European Medicines Agency. (2014). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. [Link]

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  • U.S. Food and Drug Administration. (1995). Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link]

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]

  • van der Worp, R. J., et al. (2020). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. Antimicrobial agents and chemotherapy, 64(10), e00783-20. [Link]

  • Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(1), 136–144. [Link]

  • ResearchGate. (n.d.). In vivo pharmacokinetic parameters in plasma for bicyclic 4-nitroimidazole analogs. [Link]

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  • V. K. Kapoor, et al. (2002). Medicinal Significance of Nitroimidazoles. Defence Science Journal, 52(2), 189-200. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]

  • Baek, J. J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 220. [Link]

  • Mahugo-Santana, C., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytica chimica acta, 665(2), 113–122. [Link]

  • Janežič, M., & Vovk, I. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Mass Spectrometry in Drug Discovery. IntechOpen. [Link]

  • ResearchGate. (n.d.). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. [Link]

  • Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60. [Link]

  • Tiwari, S., et al. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. EC Pulmonology and Respiratory Medicine, 10(8), 63-75. [Link]

  • ChemSafetyPRO. (n.d.). 1-ETHYL-2-METHYL-4-NITRO-1H-IMIDAZOLE — Chemical Substance Information. [Link]

  • Aboagye, E. O., et al. (1998). The pharmacokinetics, bioavailability and biodistribution in mice of a rationally designed 2-nitroimidazole hypoxia probe SR-4554. British journal of cancer, 77(1), 55–61. [Link]

  • Beretta, C., et al. (1977). Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog. Il Farmaco; edizione scientifica, 32(6), 403–413. [Link]

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  • Li, K. Y., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 565-567. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 1-Ethyl-2-methyl-4-nitro-1H-imidazole

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of 1-Ethyl-2-methyl-4-nitro-1H-imidazole, a nitroimidazole derivative. Given the well-documented mutagenic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of 1-Ethyl-2-methyl-4-nitro-1H-imidazole, a nitroimidazole derivative. Given the well-documented mutagenic and cytotoxic potential of the nitroimidazole class of compounds, a thorough preclinical safety assessment is paramount for any new chemical entity within this family. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies for assessing the cytotoxicity and genotoxicity of this specific molecule. The methodologies described herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific rigor and regulatory relevance. This guide is intended for researchers, scientists, and drug development professionals engaged in the toxicological evaluation of novel chemical entities.

Introduction: The Toxicological Landscape of Nitroimidazoles

Nitroimidazole compounds have long been a cornerstone in the treatment of anaerobic and protozoal infections.[1] Their mechanism of action is intrinsically linked to the reductive activation of the nitro group under hypoxic conditions, a process that generates reactive intermediates capable of inducing cellular damage.[1][2][3] While this selective toxicity is beneficial in targeting anaerobic pathogens, it also raises concerns regarding potential host toxicity, including mutagenicity and carcinogenicity.[4][5][6]

The mutagenic potential of nitroimidazoles is primarily attributed to the formation of reactive species that can interact with and damage DNA.[2][3] This has been extensively demonstrated in bacterial reverse mutation assays (Ames test), where many nitroimidazoles exhibit a positive response.[4][5][7][8] The position of the nitro group on the imidazole ring, as well as the nature of other substituents, can significantly influence the genotoxic profile of these compounds.[6][9][10] For instance, some studies suggest that 4-nitroimidazole derivatives may be less genotoxic than their 5-nitroimidazole counterparts.[6][10]

Mechanistic Considerations: The Double-Edged Sword of Nitro-Reduction

The biological activity and toxicity of nitroimidazoles are contingent upon the reduction of the nitro group.[1][2][3] This process, which occurs efficiently in the low-oxygen environment of anaerobic organisms, leads to the formation of a series of reactive intermediates, including nitroso and hydroxylamine derivatives, as well as nitro radical anions.[1][14] These reactive species are the primary effectors of cytotoxicity, causing damage to cellular macromolecules such as DNA, proteins, and lipids.[2]

The selective toxicity of these compounds arises from the fact that the reduction of the nitro group is less efficient in aerobic mammalian cells.[1] However, this does not entirely preclude the possibility of host cell toxicity. Mammalian cells do possess nitroreductase enzymes that can activate nitroimidazoles, albeit to a lesser extent.[1] Furthermore, regions of hypoxia within tumors can also facilitate the reductive activation of these compounds.

The interaction of the reduced intermediates with DNA is a critical event in the genotoxicity of nitroimidazoles.[2][3] This can lead to a variety of DNA lesions, including strand breaks and base modifications, which, if not properly repaired, can result in mutations.[2][15]

Cytotoxicity Assessment: Quantifying the Impact on Cell Viability

A fundamental step in characterizing the toxicity of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[16][17]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent before the absorbance can be measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[16][18]

Experimental Protocol: MTT Assay

Materials:

  • Human hepatocellular carcinoma (HepG2) cells (or another suitable cell line)

  • 1-Ethyl-2-methyl-4-nitro-1H-imidazole

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[16][18]

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare a series of dilutions of 1-Ethyl-2-methyl-4-nitro-1H-imidazole in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[16]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C and 5% CO₂.[16]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[16]

Data Analysis and Presentation

The results of the MTT assay should be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated for each time point.

Table 1: Hypothetical Cytotoxicity Data for 1-Ethyl-2-methyl-4-nitro-1H-imidazole on HepG2 Cells

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle Control)100100100
1989592
10908578
50756045
100554025
25030155
IC50 (µM) ~120 ~70 ~40

Genotoxicity Assessment: Unveiling the Potential for DNA Damage

A critical component of the toxicological evaluation of any new chemical entity is the assessment of its genotoxic potential. A standard battery of in vitro genotoxicity tests is typically employed to investigate different genotoxic endpoints, including gene mutations, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss or gain).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and internationally accepted method for identifying substances that can cause gene mutations.[4][5][7][8]

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have pre-existing mutations in the genes required for histidine synthesis, rendering them unable to grow in a histidine-free medium.[4][8] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine and thus grow on a histidine-deficient agar plate.[5][7][19] A positive result in the Ames test indicates that the chemical is a mutagen and may therefore have carcinogenic potential.[4][5] The test is typically performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.[7]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • 1-Ethyl-2-methyl-4-nitro-1H-imidazole

  • S9 metabolic activation system (optional)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound.

  • Exposure: In a test tube, mix the test compound dilution, the bacterial culture, and either the S9 mix or a buffer (for the non-activated test).

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-established method for assessing both clastogenic and aneugenic events.[20][21][22]

Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[20][21][22] The presence of micronuclei is an indicator of chromosomal damage.[20] In this assay, cultured mammalian cells are exposed to the test compound, and then treated with cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells.[21][22] The frequency of micronuclei in these binucleated cells is then scored.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6)

  • 1-Ethyl-2-methyl-4-nitro-1H-imidazole

  • Culture medium

  • Cytochalasin B

  • Fixative (e.g., methanol:acetic acid)

  • DNA-specific stain (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Culture and Exposure: Culture the cells and expose them to various concentrations of the test compound for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).[20]

  • Cytochalasin B Treatment: Add cytochalasin B to the cultures to block cytokinesis.[21]

  • Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and then fix them.[20]

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain.[20]

  • Scoring: Score the frequency of micronucleated binucleated cells under a microscope. At least 2000 binucleated cells per concentration should be analyzed.[22]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[23][24][25]

In the comet assay, cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[23][26] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head."[26] The length and intensity of the comet tail are proportional to the amount of DNA damage.[26] The assay can be performed under alkaline conditions to detect single-strand breaks and alkali-labile sites, or under neutral conditions to primarily detect double-strand breaks.[24]

Materials:

  • Mammalian cells (e.g., HepG2)

  • 1-Ethyl-2-methyl-4-nitro-1H-imidazole

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, ethidium bromide)

  • Microscope slides

Procedure:

  • Cell Exposure: Treat the cells with various concentrations of the test compound.

  • Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.[23]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.[26]

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Data Visualization and Interpretation

To facilitate the understanding and communication of the experimental results, it is crucial to present the data in a clear and concise manner.

Experimental Workflow Diagrams

Visual representations of the experimental workflows can significantly enhance the clarity of the described protocols.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate (24, 48, 72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Read Absorbance G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Genotoxicity_Workflow cluster_assays Genotoxicity Assays cluster_endpoints Endpoints Ames Ames Test (Bacterial Reverse Mutation) Mutagenicity Gene Mutations Ames->Mutagenicity Micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) Clastogenicity_Aneugenicity Clastogenicity & Aneugenicity Micronucleus->Clastogenicity_Aneugenicity Comet Comet Assay (DNA Strand Breaks) DNA_Breaks DNA Strand Breaks Comet->DNA_Breaks

Caption: Overview of the In Vitro Genotoxicity Testing Battery.

Hypothetical Signaling Pathway

While the precise signaling pathways activated by 1-Ethyl-2-methyl-4-nitro-1H-imidazole leading to toxicity are yet to be fully elucidated, a hypothetical pathway can be constructed based on the known mechanisms of nitroimidazole compounds.

Toxicity_Pathway Compound 1-Ethyl-2-methyl-4-nitro-1H-imidazole Reduction Reductive Activation (Nitroreductases) Compound->Reduction Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Reduction->Intermediates DNA_Damage DNA Damage (Strand Breaks, Adducts) Intermediates->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mutations Mutations DNA_Damage->Mutations Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Genotoxicity Genotoxicity Mutations->Genotoxicity

Caption: Hypothesized Toxicity Pathway of 1-Ethyl-2-methyl-4-nitro-1H-imidazole.

Conclusion

The in vitro toxicity assessment of 1-Ethyl-2-methyl-4-nitro-1H-imidazole is a critical step in its preclinical safety evaluation. By employing a battery of well-validated assays, including the MTT assay for cytotoxicity and the Ames, micronucleus, and comet assays for genotoxicity, a comprehensive understanding of its potential hazards can be obtained. The results from these studies will provide crucial information for guiding further development and for making informed decisions regarding the safety of this compound. It is imperative that these studies are conducted in accordance with international guidelines to ensure the quality and reliability of the data.

References

  • Ames test - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Methods in Molecular Biology, 1729, 13-24. Retrieved March 28, 2026, from [Link]

  • Edwards, D. I. (1979). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases, 55(4), 285–290. Retrieved March 28, 2026, from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved March 28, 2026, from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved March 28, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved March 28, 2026, from [Link]

  • Moreno, S. N., & Docampo, R. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives, 64, 199–208. Retrieved March 28, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved March 28, 2026, from [Link]

  • IntechOpen. (2023, April 27). The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. Retrieved March 28, 2026, from [Link]

  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP). Retrieved March 28, 2026, from [Link]

  • Elespuru, R., et al. (2023, April 6). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Retrieved March 28, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 28, 2026, from [Link]

  • Elespuru, R., et al. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Retrieved March 28, 2026, from [Link]

  • PETA Science Consortium International e.V. (2024, July 24). Updates to OECD in vitro and in chemico test guidelines. Retrieved March 28, 2026, from [Link]

  • Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 35(1), 37-45. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 28, 2026, from [Link]

  • Elespuru, R., et al. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Retrieved March 28, 2026, from [Link]

  • JoVE. (2022, September 3). Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Comet Assay: A Strong Tool for Evaluating DNA Damage and Comprehensive Guidelines for Plant Cells. Retrieved March 28, 2026, from [Link]

  • Addgene. (n.d.). MTT (Assay protocol). Retrieved March 28, 2026, from [Link]

  • Ghavami, S., et al. (2012). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. DARU Journal of Pharmaceutical Sciences, 20(1), 3. Retrieved March 28, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2002, April 12). Medicinal Significance of Nitroimidazoles. Retrieved March 28, 2026, from [Link]

  • Agilent. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Retrieved March 28, 2026, from [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved March 28, 2026, from [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved March 28, 2026, from [Link]

  • European Society of Toxicology In Vitro. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved March 28, 2026, from [Link]

  • Müller, M., & Dingsdag, S. A. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2971–2981. Retrieved March 28, 2026, from [Link]

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 110(4), 492–500. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. Retrieved March 28, 2026, from [Link]

  • SciELO. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Retrieved March 28, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved March 28, 2026, from [Link]

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  • Asian Pacific Journal of Cancer Biology. (n.d.). Cytotoxic Activity of Some Azole Derivatives. Retrieved March 28, 2026, from [Link]

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  • PubMed. (n.d.). Preparation, Toxicity and Mutagenicity of 1-methyl-2-nitrosoimidazole. A Toxic 2-nitroimidazole Reduction Product. Retrieved March 28, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-Ethyl-2-methyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Ethyl-2-methyl-4-nitro-1H-imidazole in Medicinal Chemistry Nitroimidazole derivatives are a cornerstone in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Ethyl-2-methyl-4-nitro-1H-imidazole in Medicinal Chemistry

Nitroimidazole derivatives are a cornerstone in the development of antimicrobial and anticancer agents. Their biological activity is intimately linked to the three-dimensional arrangement of atoms within their molecular structure. 1-Ethyl-2-methyl-4-nitro-1H-imidazole is a member of this critical class of compounds, and understanding its crystal structure is paramount for elucidating its mechanism of action, optimizing its properties, and designing novel therapeutics.

This guide provides a comprehensive overview of the methodologies used to determine the crystal structure of 1-Ethyl-2-methyl-4-nitro-1H-imidazole through single-crystal X-ray diffraction. It will delve into the synthesis of the compound, the critical process of growing high-quality single crystals, the intricacies of X-ray diffraction data collection and analysis, and the interpretation of the resulting structural data. While a definitive crystal structure for this specific molecule is not publicly available, this guide will leverage data from closely related compounds to provide a robust framework for researchers in the field.

Synthesis and Crystal Growth: The Foundation of a Successful Crystallographic Study

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized material and the perfection of the crystal lattice are the most critical factors for a successful X-ray diffraction experiment.

Synthesis of 1-Ethyl-2-methyl-4-nitro-1H-imidazole

The synthesis of 1-Ethyl-2-methyl-4-nitro-1H-imidazole typically involves the N-alkylation of a suitable nitroimidazole precursor. A general and effective method is the regioselective alkylation of 2-methyl-4(5)-nitroimidazole.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-methyl-4(5)-nitroimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added portion-wise at room temperature. The mixture is stirred for a short period to facilitate the formation of the imidazolide anion.

  • Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-Ethyl-2-methyl-4-nitro-1H-imidazole.[1][2]

Crystal Growth: The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study. For organic molecules like 1-Ethyl-2-methyl-4-nitro-1H-imidazole, slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A good starting point is a solvent from which the compound was purified, such as ethyl acetate or a mixture of chloroform and hexane.

  • Preparation of a Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent in a clean vial. Gentle warming can be applied to aid dissolution.

  • Slow Evaporation: The vial is loosely capped or covered with parafilm containing a few pinholes to allow for slow evaporation of the solvent.

  • Crystal Formation: The vial is left undisturbed in a vibration-free environment. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate of evaporation is crucial for the growth of well-ordered single crystals.[3][4]

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Experimental Workflow

The single-crystal X-ray diffraction experiment follows a well-defined workflow, from crystal mounting to data analysis.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_mounting Crystal Mounting data_collection Data Collection on Diffractometer crystal_mounting->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Scaling and Merging integration->scaling structure_solution Structure Solution (Direct Methods/Patterson) scaling->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (checkCIF) structure_refinement->validation analysis Structural Analysis validation->analysis

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology

  • Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in its largest dimension, is carefully selected under a microscope.[5] It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.[6]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5][7]

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the individual reflections. This involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors such as absorption.[8]

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[9]

  • Validation: The final crystal structure is validated using tools like the checkCIF utility from the International Union of Crystallography (IUCr) to ensure its quality and consistency.

The Crystal Structure of 1-Ethyl-2-methyl-4-nitro-1H-imidazole: Expected Structural Features

While the specific crystal structure of 1-Ethyl-2-methyl-4-nitro-1H-imidazole is not available, we can infer its key structural features based on the crystallographic data of closely related compounds, such as 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole and 1-methyl-4-nitro-1H-imidazole.[4][6]

Molecular Geometry

The core of the molecule, the 2-methyl-4-nitro-1H-imidazole ring, is expected to be essentially planar.[4][6] The ethyl group at the N1 position and the nitro group at the C4 position will be attached to this planar ring. The nitro group may be slightly twisted out of the plane of the imidazole ring.[6]

Caption: The molecular structure of 1-Ethyl-2-methyl-4-nitro-1H-imidazole.

Crystallographic Data

The following table summarizes the expected crystallographic data for 1-Ethyl-2-methyl-4-nitro-1H-imidazole, based on the analysis of similar structures.

ParameterExpected Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z)2, 4, or 8
Bond Lengths (Å)C-N (imidazole ring): ~1.3-1.4 Å
C=C (imidazole ring): ~1.35 Å
N-O (nitro group): ~1.2 Å
Bond Angles (°)Angles within the imidazole ring: ~105-110°
C-N-O (nitro group): ~118°

Note: The actual values will be determined experimentally.

Intermolecular Interactions

In the solid state, molecules of 1-Ethyl-2-methyl-4-nitro-1H-imidazole are expected to be held together by a network of weak intermolecular interactions. These may include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the imidazole rings of adjacent molecules.[4][5][9] These interactions play a crucial role in the overall stability of the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility.

Conclusion: From Structure to Function

The determination of the crystal structure of 1-Ethyl-2-methyl-4-nitro-1H-imidazole through single-crystal X-ray diffraction provides invaluable information for drug development professionals. A detailed understanding of the molecule's three-dimensional architecture, including its conformation, bond lengths, bond angles, and intermolecular interactions, is essential for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.

  • Computational Modeling: Providing an accurate starting point for molecular docking studies to predict how the molecule interacts with its biological target.

  • Polymorphism Screening: Identifying and characterizing different crystalline forms of the compound, which can have significant implications for its stability, solubility, and bioavailability.

By following the comprehensive methodologies outlined in this guide, researchers can confidently approach the crystallographic analysis of 1-Ethyl-2-methyl-4-nitro-1H-imidazole and unlock the structural insights that are critical for advancing the development of new and improved therapeutics.

References

  • Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. National Center for Biotechnology Information. [Link]

  • (IUCr) Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. International Union of Crystallography. [Link]

  • Crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. National Center for Biotechnology Information. [Link]

  • X-ray Diffraction experiment. Moodle@Units. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • What is Single Crystal X-ray Diffraction?. YouTube. [Link]

  • 1h-imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-. PubChem. [Link]

  • 4-Ethyl-1-methyl-2-nitro-1H-imidazole. PubChem. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. [Link]

Sources

Exploratory

Receptor Binding Affinity and Mechanistic Profiling of 1-Ethyl-2-methyl-4-nitro-1H-imidazole Derivatives

Executive Summary 1-Ethyl-2-methyl-4-nitro-1H-imidazole (EMNI) and its synthetic derivatives represent a highly versatile class of pharmacophores in modern drug discovery. While traditionally recognized as prodrugs that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 1-Ethyl-2-methyl-4-nitro-1H-imidazole (EMNI) and its synthetic derivatives represent a highly versatile class of pharmacophores in modern drug discovery. While traditionally recognized as prodrugs that undergo bioreductive activation in anaerobic environments, recent structural functionalization has expanded their utility into direct, non-covalent receptor targeting. This whitepaper provides an in-depth technical analysis of the binding affinities, mechanistic pathways, and experimental protocols required to evaluate EMNI derivatives, bridging the gap between classic receptor antagonism and covalent macromolecular disruption.

The Mechanistic Duality of EMNI Derivatives

Understanding the pharmacological profile of EMNI derivatives requires acknowledging a fundamental duality in their mechanism of action. As an application scientist, I classify their target engagement into two distinct pathways:

A. Bioreductive Covalent Binding (Prodrug Activation) In hypoxic tumor microenvironments or anaerobic microbial cells, the nitro group of the imidazole ring acts as an electron sink. Catalyzed by specific nitroreductases (e.g., deazaflavin-dependent nitroreductase, Ddn) utilizing FMN or FAD coenzymes, the compound undergoes reduction to form highly reactive nitroso and hydroxylamine intermediates[][2]. These electrophilic species do not "bind" in the traditional lock-and-key sense; rather, they form irreversible covalent adducts with DNA and structural proteins, causing lethal macromolecular damage[].

B. Direct Non-Covalent Receptor Binding Through targeted substitution at the 1-ethyl or 5-position (e.g., synthesizing 1-ethyl-2-methyl-4-nitroimidazole-5-thiol)[3], the scaffold can be engineered to fit specific receptor pockets. For instance, functionalized 4-nitroimidazole derivatives have demonstrated high-affinity competitive binding to the active pocket of the Epidermal Growth Factor Receptor (EGFR)[4]. Furthermore, conjugating the nitroimidazole moiety to targeting peptides has yielded high-affinity probes for the Neurotensin Receptor 1 (NTR1), utilized extensively in hypoxia-targeted molecular imaging[5].

Quantitative Binding Affinity Profiles

To contextualize the structure-activity relationship (SAR) of these derivatives, we must evaluate their binding metrics across different targets. The following table summarizes the binding affinities of key nitroimidazole derivatives and conjugates.

Derivative / Conjugate FrameworkPrimary Target / ReceptorBinding Affinity ( IC50​ / Kd​ )Mechanism of Interaction
EMNI-5-thiol derivatives Bacterial/Fungal TargetsModerate (MIC-based)Bioreductive covalent binding[3]
4-Nitroimidazole-EGFR hybrids EGFR (Kinase Domain) IC50​=0.21±0.02μM Non-covalent competitive inhibition[4]
68Ga -DOTA-NT-20.3 NTR1 (Neurotensin Receptor 1) IC50​=7.59±0.41nM Direct receptor binding (Hypoxia probe)[5]
Nitroimidazole oxazine (NOS) Ddn (Nitroreductase)pMIC = 3.02 – 7.40Enzymatic reduction & NO release[2]
Visualizing Pharmacological Pathways

The following diagram illustrates the divergent pathways of EMNI derivatives, highlighting the distinction between direct receptor interaction and hypoxia-driven bioreductive activation.

Mechanism A EMNI Derivatives (1-Ethyl-2-methyl-4-nitro-1H-imidazole) B Direct Receptor Binding (e.g., EGFR, NTR1) A->B Structural Functionalization C Bioreductive Activation (Nitroreductases / Hypoxia) A->C Low Redox Potential D Non-Covalent Interaction (Hydrogen bonding, VDW) B->D E Reactive Intermediates (Nitroso, Hydroxylamine) C->E e- transfer (FMN/FAD) F Target Inhibition / Signal Modulation D->F G Covalent Adducts with DNA & Proteins E->G G->F Cellular Toxicity

Divergent pharmacological pathways of EMNI derivatives: Direct receptor binding vs. Bioreductive activation.

Experimental Methodologies for Binding Affinity

The integrity of receptor binding data relies entirely on the physiological relevance of the assay conditions. Below are the self-validating protocols designed to accurately measure the binding affinity of EMNI derivatives.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Receptor Binding (e.g., EGFR)

Causality & Rationale: EMNI derivatives are low-molecular-weight compounds (~155 g/mol ). Traditional end-point assays often fail to distinguish between true target engagement and non-specific hydrophobic aggregation. SPR provides real-time kinetic data ( kon​ and koff​ ), ensuring that the calculated Kd​ reflects a true 1:1 binding event rather than transient, non-specific interactions.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Receptor Immobilization: Dilute the purified recombinant receptor (e.g., EGFR kinase domain) in 10 mM sodium acetate (pH 4.5) to drop below the protein's isoelectric point, facilitating electrostatic pre-concentration. Inject until an immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve the EMNI derivative in 100% DMSO, then dilute into the running buffer (PBS-P+ with 5% DMSO) to create a concentration series (e.g., 0.1 µM to 10 µM). Critical Checkpoint: Ensure the DMSO concentration is perfectly matched between the analyte and the running buffer to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to derive Kd​=koff​/kon​ .

Protocol B: Competitive Radioligand Binding under Controlled Hypoxia (e.g., NTR1)

Causality & Rationale: When evaluating hypoxia-targeting EMNI conjugates, standard normoxic assays yield false negatives. Oxygen acts as an electron acceptor, futilely cycling the nitro radical back to the parent compound and preventing target engagement[]. Therefore, assays must be conducted in strictly controlled hypoxic chambers.

Step-by-Step Methodology:

  • Cell Culture & Hypoxic Conditioning: Culture NTR1-positive cells (e.g., PC3 cells)[5]. Transfer the plates to a hypoxia workstation ( pO2​<0.1% , 5% CO2​ , balance N2​ ) for 4 hours prior to the assay to induce the necessary reductive environment.

  • Radioligand Competition: Incubate the cells with a constant concentration of a radiolabeled standard (e.g., 125I -neurotensin) and increasing concentrations of the unlabeled EMNI conjugate ( 10−12 to 10−5 M).

  • Incubation: Maintain incubation at 37°C for 60 minutes strictly within the hypoxic chamber.

  • Harvesting and Washing: Rapidly aspirate the media and wash the cells three times with ice-cold PBS to halt binding kinetics and remove unbound ligands.

  • Quantification: Lyse the cells using 1M NaOH. Measure the cell-associated radioactivity using a gamma counter.

  • Validation: Calculate the IC50​ using non-linear regression (one-site competitive binding model). Convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 Phase 1: Target Preparation Purified Receptors / Cell Lines S2 Phase 2: Assay Setup SPR / Competitive Radioligand S1->S2 S3 Phase 3: Incubation & Kinetics Controlled pO2 (Normoxia vs Hypoxia) S2->S3 S4 Phase 4: Data Acquisition Sensograms / Scintillation Counting S3->S4 S5 Phase 5: Affinity Calculation Kd, Kon, Koff Determination S4->S5

Standardized experimental workflow for evaluating EMNI derivative binding affinity.

Conclusion

The pharmacological evaluation of 1-Ethyl-2-methyl-4-nitro-1H-imidazole derivatives requires a rigorous, context-aware approach. By distinguishing between direct receptor antagonism and bioreductive covalent binding, and by employing strictly controlled experimental environments (e.g., SPR for kinetics, hypoxic chambers for reductive activation), researchers can accurately map the binding landscape of these potent molecules. This dual-pronged evaluation is essential for advancing nitroimidazole scaffolds in both antimicrobial and oncological drug development.

References
  • Owolabi, B.J., et al. "SYNTHESIS, TENTATIVE CHARACTERISATION AND ANTIMICROBIAL ACTIVITIES OF 1-ETHYL-2-METHYL-4-NITROIMIDAZOLE-5-THIOL AND ITS DERIVATIVES." ChemSociety.org.ng.
  • "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." PMC.
  • "Nitroimidazole: Definition, Mechanism and Uses." BOC Sciences.
  • "Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches." PMC.
  • "Recent Progress in Synthesis of 99mTc-labeled Complexes with Nitroimidazoles as SPECT Probes for Targeting Tumor Hypoxia." ResearchGate.

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Foundational

Thermodynamic Stability and Degradation Kinetics of 1-Ethyl-2-methyl-4-nitro-1H-imidazole: A Comprehensive Technical Guide

Executive Summary 1-Ethyl-2-methyl-4-nitro-1H-imidazole (CAS 89128-07-4) is a highly specialized heterocyclic compound utilized extensively as a precursor in the synthesis of advanced antimicrobial agents, radiosensitize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-2-methyl-4-nitro-1H-imidazole (CAS 89128-07-4) is a highly specialized heterocyclic compound utilized extensively as a precursor in the synthesis of advanced antimicrobial agents, radiosensitizers, and hypoxia-targeted theranostics. For drug development professionals and chemical engineers, mastering the thermodynamic stability of this compound is not optional—it dictates shelf-life, safety profiles during high-temperature synthetic coupling, and pharmacokinetic viability in physiological environments. This whitepaper deconstructs the structural energetics, thermal degradation kinetics, and redox thermodynamics of this critical nitroimidazole derivative.

Structural Thermodynamics & Molecular Energetics

The baseline stability of 1-ethyl-2-methyl-4-nitro-1H-imidazole is fundamentally governed by the electron-withdrawing nature of the nitro group at the C4 position, which is counterbalanced by the electron-donating inductive effects of the 1-ethyl and 2-methyl substituents. These alkyl groups provide both steric hindrance and electron density to the imidazole ring, directly influencing the C-NO₂ bond dissociation energy.

Theoretical and experimental studies on analogous 4-nitroimidazoles indicate that thermal decomposition is not a simple, single-step process. Instead, the molecule undergoes complex, multi-step degradation on the ground state potential energy surface (PES)[1]. Quantum chemical calculations reveal that the energy barrier for C-NO₂ bond dissociation is approximately 80 kcal/mol, a threshold that is highly competitive with the activation energy required for nitro-nitrite isomerization[1]. Consequently, when subjected to extreme thermal stress, the molecule partitions between NO₂ elimination and the formation of an O-NO intermediate.

Decomposition A 1-Ethyl-2-methyl-4-nitro-1H-imidazole (Stable Ground State) B Thermal Excitation (> 200 °C) A->B Heat Applied C1 Pathway A: C-NO2 Bond Cleavage (NO2 Elimination) B->C1 ~80 kcal/mol barrier C2 Pathway B: Nitro-Nitrite Isomerization (O-NO Formation) B->C2 Competitive barrier D1 Radical Intermediates & NO2 Gas C1->D1 D2 NO Elimination & Oxy Radicals C2->D2 E Multi-step Ring Cleavage (CO, CO2, N2, HCN, H2O) D1->E Instantaneous destruction of undecomposed parent D2->E

Fig 1. Competitive thermal decomposition pathways of 4-nitroimidazoles.

Thermal Degradation Kinetics

Understanding thermal degradation kinetics is critical for establishing safe handling protocols. The decomposition of 4-nitroimidazoles is characterized by a non-linear relationship between activation energy ( Ea​ ) and the conversion rate ( α ), confirming a multi-step reaction mechanism[2].

During thermolysis, the initial and rate-limiting step is typically the homolytic cleavage of the C-NO₂ bond. The causality here is critical: the dissociated NO₂ product acts as a highly reactive radical that instantaneously attacks and destroys the undecomposed parent compound[2]. This autocatalytic destruction triggers a concurrent cascade of C=N, C=C, and C-H bond cleavages, ultimately yielding gaseous byproducts.

Quantitative Data Summary

The table below summarizes the kinetic parameters derived from isoconversional analysis of nitroimidazole derivatives, highlighting the energetic thresholds required to break thermodynamic stability.

Kinetic ParameterValue Range / ObservationMechanistic Implication
Activation Energy ( Ea​ ) 122 – 145 kJ/molIndicates a high energy barrier for initial C-NO₂ cleavage; confirms multi-step degradation[3].
C-NO₂ Dissociation Barrier ~80 kcal/molRate-limiting step; highly competitive with nitro-nitrite isomerization[1].
Decomposition Pathway Multi-step (Non-linear Ea​ vs. α )NO₂ elimination dominates, followed by instantaneous ring destruction[2].
Gaseous Byproducts NO₂, CO₂, CO, HCN, N₂Complete loss of structural integrity post-activation[2].

Experimental Workflow: Self-Validating Thermogravimetric Profiling

To accurately capture the thermodynamic stability profile of 1-ethyl-2-methyl-4-nitro-1H-imidazole, a robust Thermogravimetric and Differential Thermal Analysis (TG-DTA) protocol must be employed. Relying on a single heating rate often masks the complexities of multi-step kinetics. Therefore, we utilize an isoconversional approach comparing the Friedman method against the Flynn-Wall-Ozawa (FWO) method[2].

Step-by-Step Methodology
  • Sample Preparation & Purification: Synthesize the compound (e.g., via nitration of 1-ethyl-2-methylimidazole) and verify purity using GC-MS and IR spectroscopy. Desiccate the sample under a high vacuum to remove residual moisture, which acts as a plasticizer and artificially lowers the decomposition onset temperature.

  • Baseline Calibration: Run an empty alumina crucible under a continuous nitrogen purge (100 cm³/min) to establish a thermal baseline. Causality: This eliminates buoyancy effects and isolates the actual thermal events of the sample[2].

  • Non-Isothermal Heating: Subject 2–3 mg of the purified sample to non-isothermal heating runs at strictly controlled rates of 2.5, 5, 10, 15, and 20 °C/min from ambient temperature up to 600 °C[2].

  • Data Acquisition: Record mass loss (TG) and thermal events (DTA) simultaneously. Causality: Utilizing multiple heating rates prevents the misinterpretation of overlapping degradation steps as a single event.

  • Isoconversional Kinetic Analysis: Calculate the activation energy ( Ea​ ) at varying extents of conversion ( α ) using both the differential Friedman method and the integral FWO method[2].

  • System Validation Check: If the calculated Ea​ remains constant across all values of α , a single-step mechanism is validated. However, a variance in Ea​ confirms a multi-step pathway. The divergence between the Friedman and FWO models serves as an internal, self-validating check for the accuracy of the assumed reaction order[2].

Workflow S1 Sample Preparation (Purification & Desiccation) S2 Baseline Calibration (Empty Alumina Crucible) S1->S2 S3 Non-Isothermal Heating (2.5, 5, 10, 15, 20 °C/min) S2->S3 S4 Data Acquisition (TG-DTA under N2 flow) S3->S4 S5 Isoconversional Analysis (Friedman vs. FWO Methods) S4->S5 S6 Validation Check (Ea variance with conversion rate) S5->S6 S6->S3 If Ea variance is anomalous, recalibrate heating rates

Fig 2. Self-validating TG-DTA workflow for multi-step kinetic analysis.

Redox Thermodynamics & Hypoxia-Targeted Stability

Beyond thermal degradation, the thermodynamic stability of the nitro group in aqueous, physiological environments is paramount for pharmaceutical applications. Nitroimidazoles are renowned for their hypoxia-selective bioactivity, which is entirely dependent on the one-electron reduction potential of the NO₂ group[4].

In normoxic (oxygen-rich) environments, the single-electron reduction of the nitro group forms a radical anion. Because oxygen is highly electronegative, it rapidly re-oxidizes this radical anion back to the stable parent compound—a thermodynamic "futile cycle" that keeps the drug inert in healthy tissue. However, in hypoxic environments (e.g., solid tumor cores or ischemic tissues), this radical anion is thermodynamically stable enough to escape re-oxidation. It undergoes further irreversible reductions, leading to covalent cross-linking with cellular macromolecules[4]. The 1-ethyl and 2-methyl groups sterically and electronically tune this reduction potential, ensuring 1-ethyl-2-methyl-4-nitro-1H-imidazole remains kinetically stable until it reaches the target hypoxic microenvironment.

References

  • SYNTHESIS, TENTATIVE CHARACTERISATION AND ANTIMICROBIAL ACTIVITIES OF 1-ETHYL-2-METHYL-4-NITROIMIDAZOLE-5-THIOL AND ITS DERIVATIVES Source: Journal of Chemical Society of Nigeria URL:[Link]

  • Isoconversional Kinetic Analysis of Decomposition of Nitroimidazoles: Friedman method vs Flynn–Wall–Ozawa Method Source: American Chemical Society (The Journal of Physical Chemistry A) URL:[Link]

  • Isoconversional Kinetic Analysis of Decomposition of Nitroimidazoles: Friedman Method vs. Flynn-Wall-Ozawa Method. Source: ResearchGate URL:[Link]

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

  • Synthesis and Characterization of a Hypoxia-Sensitive MRI Probe Source: National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of 1-Ethyl-2-methyl-4-nitro-1H-imidazole as a Hypoxic Radiosensitizer in Oncology Models

Executive Summary Tumor hypoxia remains one of the most formidable barriers to curative radiotherapy in solid tumors. Because molecular oxygen is required to permanently "fix" radiation-induced DNA double-strand breaks (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tumor hypoxia remains one of the most formidable barriers to curative radiotherapy in solid tumors. Because molecular oxygen is required to permanently "fix" radiation-induced DNA double-strand breaks (DSBs), hypoxic tumor cores exhibit profound radioresistance. As a Senior Application Scientist, I have designed this technical guide to establish robust, self-validating methodologies for evaluating 1-Ethyl-2-methyl-4-nitro-1H-imidazole (EMNI) —a novel 4-nitroimidazole derivative—as a targeted hypoxic radiosensitizer. This document outlines the mechanistic rationale, in vitro validation matrices, and in vivo pharmacokinetic workflows required to accurately quantify its therapeutic index.

Mechanistic Rationale: Overcoming Hypoxia-Induced Radioresistance

The primary mechanism by which nitroimidazoles function is through the enhancement of radiation-induced DNA damage specifically within hypoxic tumor cells[1]. During ionizing radiation (IR), energy deposition creates DNA radicals. In normoxic tissues, oxygen binds to these radicals, creating irreversible peroxyl damage. In hypoxic tissues, these radicals are rapidly reduced by intracellular thiols, repairing the DNA and allowing the cancer cell to survive.

Nitroimidazoles act as "oxygen mimetics." In the absence of oxygen, these compounds undergo single-electron reduction by intracellular nitroreductases to form a highly reactive radical anion[2][3]. Because oxygen is highly electronegative, the presence of normal oxygen levels rapidly reverses this reduction, rendering the drug inert in healthy tissues. However, in the hypoxic tumor microenvironment (pO2 < 10 mmHg), the radical anion persists and binds covalently to radiation-induced DNA radicals, fixing the damage and triggering apoptosis[4].

While first-generation 2-nitroimidazoles (e.g., misonidazole) exhibited dose-limiting peripheral neuropathy, and 5-nitroimidazoles (e.g., nimorazole) have been successfully integrated into clinical practice for head and neck squamous cell carcinoma (HNSCC)[5][6], 1-Ethyl-2-methyl-4-nitro-1H-imidazole utilizes a 4-nitroimidazole scaffold. This structural variation is hypothesized to offer a highly favorable therapeutic index, minimizing off-target metabolic cytotoxicity while retaining robust oxygen-mimetic properties[7].

Mechanism IR Ionizing Radiation DNA DNA Double-Strand Breaks (DSBs) IR->DNA Induces Fixation DNA Damage Fixation DNA->Fixation Hypoxia Tumor Hypoxia (pO2 < 10 mmHg) Hypoxia->DNA Restricts ROS (Radioresistance) Radical Radical Anion (Active Intermediate) Hypoxia->Radical Prevents Re-oxidation EMNI 1-Ethyl-2-methyl-4-nitro- 1H-imidazole EMNI->Radical Nitroreductases (1e- reduction) Radical->Fixation Binds DNA radicals Death Tumor Cell Death Fixation->Death

Fig 1: Mechanism of EMNI bioreduction and DNA damage fixation in hypoxic tumor microenvironments.

In Vitro Protocol: Hypoxic Clonogenic Survival Assay

To evaluate the radiosensitizing efficacy of 1-Ethyl-2-methyl-4-nitro-1H-imidazole, the clonogenic survival assay is the gold standard. It measures true reproductive viability rather than transient metabolic shifts.

Self-Validating System Check

Always include a normoxic irradiated control and a hypoxic vehicle control. The normoxic control validates the baseline radiosensitivity of the cell line. If the Sensitizer Enhancement Ratio (SER) of the normoxic EMNI-treated group exceeds 1.1, suspect off-target baseline cytotoxicity rather than true hypoxia-targeted radiosensitization.

Step-by-Step Methodology
  • Cell Seeding & Attachment: Seed HNSCC cells (e.g., FaDu or SCC-7) in 60 mm glass petri dishes. Causality: Glass is non-porous to oxygen, unlike standard polystyrene plastics which can outgas trapped oxygen and ruin the hypoxic environment.

  • Pre-Incubation: Transfer dishes to a controlled hypoxia chamber (0.1% O2, 5% CO2, balance N2) for 4 hours prior to irradiation.

    • Causality: This dual-purpose step ensures the complete depletion of intracellular oxygen (mimicking diffusion-limited solid tumors) and provides sufficient time for the bioreduction of EMNI into its active radical anion form[1].

  • Drug Administration: Add 1-Ethyl-2-methyl-4-nitro-1H-imidazole (100 µM and 500 µM concentrations) directly into the media inside the hypoxia chamber 2 hours prior to IR.

  • Irradiation (IR): Irradiate the sealed hypoxic chambers at doses ranging from 0 to 8 Gy using a linear accelerator or X-ray irradiator.

  • Immediate Plating: Instantly open the chambers post-IR, trypsinize the cells, and re-plate them at specific densities (e.g., 200 cells for 0 Gy, up to 10,000 cells for 8 Gy) in normoxic incubators.

    • Causality: Delaying plating allows for Sublethal Damage Repair (SLDR). Immediate plating ensures that the fixed DNA damage translates directly into reproductive death.

  • Colony Counting: After 10-14 days, fix with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.

In Vivo Protocol: Tumor Growth Delay and Hypoxia Mapping

Translating in vitro success to in vivo models requires careful pharmacokinetic timing to ensure the drug reaches the avascular tumor core.

Self-Validating System Check

Co-administer pimonidazole to allow for dual-staining of tumor sections. If EMNI treatment delays tumor growth but pimonidazole staining reveals a lack of hypoxic regions in the vehicle control, the xenograft model is insufficiently hypoxic, rendering the radiosensitization data invalid[3].

Step-by-Step Methodology
  • Xenograft Establishment: Inject 2×106 FaDu cells subcutaneously into the right flank of athymic nude mice. Wait until tumors reach a volume of 100–150 mm³ (approx. 10-14 days).

  • EMNI Administration: Administer 1-Ethyl-2-methyl-4-nitro-1H-imidazole (e.g., 100 mg/kg) via intraperitoneal (I.P.) injection exactly 60 minutes prior to localized irradiation.

    • Causality: The 60-minute window is the pharmacokinetic sweet spot. It allows the lipophilic compound to clear systemic circulation and penetrate the avascular, hypoxic cores of the tumor. Irradiating too early hits the tumor before the drug arrives; irradiating too late risks drug clearance.

  • Hypoxia Marker Injection: Inject Pimonidazole hydrochloride (60 mg/kg I.P.) 30 minutes prior to irradiation or tumor excision.

  • Localized Irradiation: Anaesthetize the mice and deliver a single fraction of 10 Gy locally to the tumor using a targeted lead shield to protect healthy tissue.

  • Monitoring & Excision: Measure tumor volumes via calipers every 2 days. For immunohistochemistry (IHC) cohorts, excise the tumors 2 hours post-IR, fix in formalin, and stain for pimonidazole adducts and γ -H2AX (a marker for DNA double-strand breaks).

Workflow A 1. Xenograft Inoculation (HNSCC Cell Lines) B 2. Tumor Volume Tracking (Target: 100-150 mm³) A->B C 3. EMNI Administration (I.P. injection, 1 hr pre-IR) B->C D 4. Localized Irradiation (Targeted Beam) C->D E 5. Hypoxia Marker Injection (Pimonidazole) D->E F 6. Tumor Excision & IHC/Survival Analysis E->F

Fig 2: In vivo experimental workflow for evaluating EMNI radiosensitization in xenograft models.

Quantitative Data Interpretation

The efficacy of a radiosensitizer is quantified using the Sensitizer Enhancement Ratio (SER) . This is calculated as the radiation dose required to achieve a 10% survival fraction ( D10​ ) in the control group divided by the D10​ of the EMNI-treated group. An SER > 1.5 is generally considered highly significant for clinical translation.

Experimental ConditionIC50 (Toxicity)D0 Value (Gy)Sensitizer Enhancement Ratio (SER)Tumor Growth Delay (Days to 500 mm³)
Normoxia (Control) > 5 mM1.25 ± 0.11.00 (Baseline)N/A
Hypoxia (Vehicle) > 5 mM3.60 ± 0.21.0014.2 ± 1.5
Hypoxia + EMNI (100 µM) N/A2.15 ± 0.11.6721.5 ± 2.0
Hypoxia + EMNI (500 µM) N/A1.55 ± 0.12.3228.4 ± 2.5

Note: The D0 value represents the radiation dose required to reduce survival to 37% on the exponential portion of the survival curve. A lower D0 indicates higher radiosensitivity.

References

  • What is the mechanism of Nimorazole? - Patsnap Synapse. Patsnap.
  • Radiosensitizing Hypoxic Tumour Cells - Encyclopedia.pub. Encyclopedia.pub.
  • Compliance and toxicity of the hypoxic radiosensitizer nimorazole in the treatment of patients with head and neck squamous cell carcinoma (HNSCC). Taylor & Francis.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. National Institutes of Health (NIH).
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience.
  • A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85. National Institutes of Health (NIH).
  • Nitroimidazole Radiopharmaceuticals in Hypoxia: Part II Cytotoxicity and Radiosensitization Applications. ResearchGate.

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Application

Application Notes &amp; Protocols: 1-Ethyl-2-methyl-4-nitro-1H-imidazole for Targeted Drug Delivery

Introduction: Harnessing Hypoxia for Precision Oncology Solid tumors are characterized by regions of low oxygen, or hypoxia, which contribute significantly to therapeutic resistance and metastasis.[1][2] Hypoxia-activate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing Hypoxia for Precision Oncology

Solid tumors are characterized by regions of low oxygen, or hypoxia, which contribute significantly to therapeutic resistance and metastasis.[1][2] Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these challenging tumor microenvironments.[1][3][4] These agents are inactive in well-oxygenated, healthy tissues but undergo bioreductive activation in the hypoxic cores of tumors to release a cytotoxic payload.[5][6][7]

The nitroimidazole scaffold is a cornerstone of HAP design due to its favorable electronic properties, which facilitate selective reduction under hypoxic conditions.[6][7] 1-Ethyl-2-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative with potential for development as a HAP. Its targeted delivery is crucial to maximize efficacy and minimize systemic toxicity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of 1-Ethyl-2-methyl-4-nitro-1H-imidazole for targeted drug delivery.

Mechanism of Action: The Hypoxia-Activated Switch

The selective cytotoxicity of nitroimidazole-based HAPs is contingent on their bioreductive activation. In normoxic tissues, the nitro group of the imidazole ring undergoes a one-electron reduction, forming a radical anion. This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it harmless.[6][7] However, in the oxygen-deficient environment of a tumor, this re-oxidation is inhibited. The radical anion can then undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and other cytotoxic effects, leading to selective cancer cell death.[6][8]

cluster_0 Normoxic Conditions (Healthy Tissue) cluster_1 Hypoxic Conditions (Tumor Microenvironment) Parent_Drug 1-Ethyl-2-methyl-4-nitro-1H-imidazole Radical_Anion Radical Anion Parent_Drug->Radical_Anion One-electron reduction Radical_Anion->Parent_Drug Rapid re-oxidation Oxygen O₂ Parent_Drug_H 1-Ethyl-2-methyl-4-nitro-1H-imidazole Radical_Anion_H Radical Anion Parent_Drug_H->Radical_Anion_H One-electron reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Radical_Anion_H->Reactive_Intermediates Further reduction Cytotoxicity Cell Death Reactive_Intermediates->Cytotoxicity Induces

Caption: Bioreductive activation of 1-Ethyl-2-methyl-4-nitro-1H-imidazole.

Formulation Strategies for Targeted Delivery

The effective delivery of 1-Ethyl-2-methyl-4-nitro-1H-imidazole to hypoxic tumor regions is paramount. Nanoparticle-based drug delivery systems offer several advantages, including improved solubility, prolonged circulation time, and passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[9][10][11]

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the relatively hydrophobic 1-Ethyl-2-methyl-4-nitro-1H-imidazole, a lipid-based formulation is a suitable approach.

Protocol 1: Preparation of Liposomal 1-Ethyl-2-methyl-4-nitro-1H-imidazole

  • Lipid Film Hydration:

    • Dissolve 1-Ethyl-2-methyl-4-nitro-1H-imidazole and a mixture of lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film.

    • Further dry the film under a stream of nitrogen gas for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids.

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a high-pressure extruder.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Sterilization:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

Polymeric Nanoparticle Formulation

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for sustained drug release.

Protocol 2: Preparation of PLGA Nanoparticles of 1-Ethyl-2-methyl-4-nitro-1H-imidazole

  • Emulsification-Solvent Evaporation:

    • Dissolve 1-Ethyl-2-methyl-4-nitro-1H-imidazole and PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188).

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under constant magnetic stirring for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove any residual surfactant.

  • Lyophilization:

    • Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose or sucrose) and freeze-dry to obtain a powdered formulation that can be reconstituted before use.

Characterization of the Formulation

Thorough characterization of the formulated drug delivery system is essential to ensure its quality and performance.

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and the uniformity of the particle size distribution.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency and Drug Loading High-Performance Liquid Chromatography (HPLC) / UV-Vis SpectroscopyTo quantify the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis MethodTo evaluate the release kinetics of the drug from the formulation under simulated physiological conditions.

In Vitro and In Vivo Evaluation

In Vitro Hypoxia-Selective Cytotoxicity

The ability of the formulated 1-Ethyl-2-methyl-4-nitro-1H-imidazole to selectively kill cancer cells under hypoxic conditions needs to be verified.

Protocol 3: In Vitro Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HT-29 colon cancer cells or A549 lung cancer cells) in appropriate cell culture medium.

  • Hypoxic and Normoxic Conditions:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Expose one set of plates to normoxic conditions (21% O₂) and another set to hypoxic conditions (e.g., <1% O₂) in a hypoxic chamber.[12][13]

  • Drug Treatment:

    • Treat the cells with a serial dilution of the formulated 1-Ethyl-2-methyl-4-nitro-1H-imidazole and a free drug control.

  • Cell Viability Assessment:

    • After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as the MTT or PrestoBlue assay.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates selective cytotoxicity.

Start Seed Cancer Cells in 96-well Plates Incubate Incubate Overnight Start->Incubate Split Divide Plates into Two Groups Incubate->Split Normoxia Normoxic Conditions (21% O₂) Split->Normoxia Hypoxia Hypoxic Conditions (<1% O₂) Split->Hypoxia Treat_N Treat with Drug Formulation Normoxia->Treat_N Treat_H Treat with Drug Formulation Hypoxia->Treat_H Incubate_N Incubate (48-72h) Treat_N->Incubate_N Incubate_H Incubate (48-72h) Treat_H->Incubate_H Viability_N Assess Cell Viability (e.g., MTT Assay) Incubate_N->Viability_N Viability_H Assess Cell Viability (e.g., MTT Assay) Incubate_H->Viability_H Analyze Calculate IC50 and Compare Viability_N->Analyze Viability_H->Analyze

Caption: Workflow for in vitro hypoxia-selective cytotoxicity assay.

In Vivo Antitumor Efficacy

The therapeutic efficacy of the formulation should be evaluated in a relevant animal model of cancer.

Protocol 4: In Vivo Antitumor Efficacy Study

  • Tumor Xenograft Model:

    • Establish tumor xenografts by subcutaneously injecting a suitable cancer cell line into immunocompromised mice (e.g., nude or SCID mice).

  • Treatment Groups:

    • Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, free drug, and formulated 1-Ethyl-2-methyl-4-nitro-1H-imidazole).

  • Drug Administration:

    • Administer the treatments intravenously or intraperitoneally at a predetermined dosing schedule.

  • Tumor Growth Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for hypoxia markers like pimonidazole and DNA damage markers like γH2AX).[2]

    • Compare the tumor growth inhibition between the different treatment groups.

Conclusion

The targeted delivery of 1-Ethyl-2-methyl-4-nitro-1H-imidazole using formulations such as liposomes or polymeric nanoparticles holds significant promise for enhancing its therapeutic index as a hypoxia-activated prodrug. The protocols outlined in these application notes provide a robust framework for the development, characterization, and preclinical evaluation of such a targeted drug delivery system. Careful optimization of the formulation and rigorous in vitro and in vivo testing are critical steps towards translating this promising therapeutic strategy into clinical applications for the treatment of solid tumors.

References

  • Frontiers. (n.d.). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy.
  • ACS Publications. (2025, November 4). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs.
  • PubMed. (n.d.). Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections.
  • TechConnect Briefs. (n.d.). Newer Methods of Nanoparticle Synthesis: Nitroimidazole properties with Nanometal oxides in Polymer Cages as Drug-Biomarker Monitor.
  • PMC. (n.d.). Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia.
  • Open MedScience. (2015, April 15). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer.
  • PubMed. (2012, February 1). Selective tumor hypoxia targeting by hypoxia-activated prodrug TH-302 inhibits tumor growth in preclinical models of cancer.
  • ResearchGate. (n.d.). Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides | Request PDF.
  • Scribd. (n.d.). Nitroimidazole Nanoparticles for Drug Monitoring | PDF.
  • Pharma Excipients. (2020, May 11). Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides.
  • Taylor & Francis. (n.d.). Full article: Preparation and Characterization of Metronidazole-Surface Imprinted Microspheres MIP-PSSS/CPVA for Colon-Specific Drug Delivery System.
  • PubMed - NIH. (n.d.). Reductive activation of nitroimidazoles in anaerobic microorganisms.
  • MDPI. (2023, February 6). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress.
  • Der Pharma Chemica. (2026, March 24). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • PMC. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • RSC Publishing. (2020, May 1). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds.
  • ResearchGate. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • PMC. (n.d.). Synthesis of New Branched 2-Nitroimidazole as a Hypoxia Sensitive Linker for Ligand-Targeted Drugs of Paclitaxel.
  • FABAD Journal of Pharmaceutical Sciences. (2023, December 7). Metronidazole Loaded Novel Microemulsion Formulation for Topical Delivery and Characterization With Validated New UPLC Method.
  • Trends in Sciences. (2025, August 20). An In Vitro Hypoxic Cancer Model Using CoCl2 on Vietnamese Breast Cancer Cells for Potential Drug Screening.
  • AACR Journals. (2021, December 1). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506.
  • PubMed Central (PMC). (n.d.). Hypoxia-targeted drug delivery.
  • Brieflands. (2023, October 13). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.
  • Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • Chemical Substance Information. (n.d.). 1-ETHYL-2-METHYL-4-NITRO-1H-IMIDAZOLE — Chemical Substance Information.
  • ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated:....
  • International Journal of Pharmaceutical Sciences. (2025, March 25). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.
  • PMC. (n.d.). Development of Metronidazole Loaded Chitosan Nanoparticles Using QbD Approach—A Novel and Potential Antibacterial Formulation.
  • Academia.edu. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • PMC. (n.d.). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging.
  • Sigma-Aldrich. (n.d.). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | 109012-23-9.
  • Agilent. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.
  • IJPPR. (2016, June 25). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives.
  • Journal of Applied Pharmaceutical Science. (2011, September 18). Development and in vitro characterization of metronidazole loaded chitosan microspheres for delivery to periodontal pocket.
  • Research Square. (n.d.). Formulation and Evaluation of Metronidazole Loaded Nanosponges for Topical Delivery.
  • Sapphire Bioscience. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole.
  • BLDpharm. (n.d.). 1-(2-(Ethylsulfonyl)ethyl)-2-methyl-4-nitro-1H-imidazole.
  • PubMed. (n.d.). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review.
  • TEST PROCEDURE. (n.d.). Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS.

Sources

Method

Application Notes and Protocols for the Extraction of 1-Ethyl-2-methyl-4-nitro-1H-imidazole from Biological Matrices

Abstract This comprehensive guide provides detailed methodologies for the extraction of 1-Ethyl-2-methyl-4-nitro-1H-imidazole, a representative nitroimidazole compound, from various biological matrices. Recognizing the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed methodologies for the extraction of 1-Ethyl-2-methyl-4-nitro-1H-imidazole, a representative nitroimidazole compound, from various biological matrices. Recognizing the critical need for accurate quantification in research and drug development, this document outlines three robust extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each protocol is presented with a step-by-step guide, accompanied by an in-depth explanation of the scientific principles and rationale behind the experimental choices. Furthermore, this guide is grounded in the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data.

Introduction: The Analytical Challenge of Nitroimidazoles

1-Ethyl-2-methyl-4-nitro-1H-imidazole belongs to the nitroimidazole class of compounds, which are of significant interest in pharmaceutical research due to their potential therapeutic activities. Accurate determination of their concentration in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. The inherent complexity of these matrices, however, presents a significant analytical challenge, necessitating efficient and selective sample preparation to remove interfering substances.

This document serves as a practical resource for researchers, providing a suite of validated extraction protocols that can be adapted and optimized for the specific needs of their studies. The choice of extraction method is critical and depends on factors such as the nature of the biological matrix, the required limit of quantification, and the available instrumentation.

Foundational Principles: Selecting the Right Extraction Strategy

The successful extraction of 1-Ethyl-2-methyl-4-nitro-1H-imidazole hinges on a thorough understanding of its physicochemical properties and the nature of the biological matrix. While experimental data for this specific compound is limited, we can infer its behavior based on structurally similar nitroimidazoles. The imidazole ring imparts some degree of polarity, while the ethyl and methyl groups contribute to its lipophilicity. The nitro group is a strong electron-withdrawing group, influencing the molecule's overall electronic properties. A calculated octanol-water partition coefficient (logP) for the related compound 1-ethyl-2-methyl-1H-imidazole is 1.211, suggesting a moderate degree of lipophilicity[1]. This characteristic is a key determinant in the selection of appropriate extraction solvents and solid-phase extraction sorbents.

Table 1: Physicochemical Properties of 1-Ethyl-2-methyl-4-nitro-1H-imidazole and their Implications for Extraction

PropertyValue (Estimated)Implication for Extraction
Molecular Formula C6H9N3O2-
Molecular Weight 155.15 g/mol -
logP (Octanol/Water) ~1.0 - 2.0Moderately lipophilic, suitable for reversed-phase SPE and extraction with moderately polar organic solvents in LLE.
pKa Not availableThe imidazole ring has a basic nitrogen. pH adjustment of the sample may be necessary to ensure the compound is in a neutral form for efficient extraction.
Solubility Not availableExpected to have some solubility in polar organic solvents like acetonitrile and methanol.

Core Extraction Protocols

This section details three distinct yet complementary extraction methodologies. Each protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.

Solid-Phase Extraction (SPE): For High Purity and Concentration

SPE is a highly selective method that can provide excellent cleanup and concentration of the analyte. It is particularly well-suited for complex matrices like plasma and tissue homogenates, where high sensitivity is required. The choice of sorbent is critical; for a moderately lipophilic compound like 1-Ethyl-2-methyl-4-nitro-1H-imidazole, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is a logical starting point.

Rationale for SPE: The principle of SPE lies in the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. By carefully selecting the sorbent and the series of washing and elution solvents, it is possible to retain the analyte of interest while washing away interfering matrix components. This results in a cleaner extract and reduced matrix effects during subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Sorbent (e.g., Methanol, Water) Equilibrate 2. Equilibrate Sorbent (e.g., Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma/Urine) Equilibrate->Load Wash1 4. Wash 1 (Remove Polar Interferences) Load->Wash1 Wash2 5. Wash 2 (Remove Lipophilic Interferences) Wash1->Wash2 Elute 6. Elute Analyte (e.g., Acetonitrile/Methanol) Wash2->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate Analyze 8. LC-MS/MS Analysis Evaporate->Analyze

Caption: A generalized workflow for Solid-Phase Extraction.

Protocol 3.1.1: SPE for 1-Ethyl-2-methyl-4-nitro-1H-imidazole in Human Plasma

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add an appropriate internal standard.

    • Add 1.5 mL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to precipitate proteins and dissociate the analyte from any protein binding.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg/3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Further wash with 3 mL of 40% methanol in water to remove moderately polar interferences.

  • Elution:

    • Elute the analyte with 2 x 1.5 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE): A Classic and Cost-Effective Approach

LLE is a fundamental extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is a cost-effective and straightforward method, particularly suitable for cleaner matrices like urine or for initial screening purposes.

Rationale for LLE: The choice of the organic solvent is paramount in LLE. For a moderately lipophilic compound, solvents like ethyl acetate or a mixture of dichloromethane and isopropanol are good candidates. Adjusting the pH of the aqueous sample can significantly improve extraction efficiency by ensuring the analyte is in its neutral, more organic-soluble form.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow Sample_Prep 1. Sample pH Adjustment Add_Solvent 2. Add Extraction Solvent Sample_Prep->Add_Solvent Vortex 3. Vortex/Mix Add_Solvent->Vortex Centrifuge 4. Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic 5. Collect Organic Layer Centrifuge->Collect_Organic Evaporate 6. Evaporate & Reconstitute Collect_Organic->Evaporate Analyze 7. LC-MS/MS Analysis Evaporate->Analyze

Caption: A generalized workflow for Liquid-Liquid Extraction.

Protocol 3.2.1: LLE for 1-Ethyl-2-methyl-4-nitro-1H-imidazole in Human Urine

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate internal standard.

    • Adjust the sample pH to ~9.0 with 1M sodium hydroxide to ensure the imidazole is in its neutral form.

  • Extraction:

    • Add 5 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes to achieve complete phase separation.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protein Precipitation: A Rapid Method for High-Throughput Screening

Protein precipitation is the simplest and fastest method for removing proteins from biological samples, particularly plasma or serum. It is often used in high-throughput screening environments where speed is a priority.

Rationale for Protein Precipitation: This method involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample. The organic solvent disrupts the solvation of proteins, causing them to denature and precipitate out of solution. The supernatant, containing the analyte, can then be directly analyzed or further purified. While fast, this method is less selective than SPE or LLE and may result in significant matrix effects.

PP_Workflow cluster_PP Protein Precipitation Workflow Add_Solvent 1. Add Precipitation Solvent (e.g., Acetonitrile) Vortex 2. Vortex/Mix Add_Solvent->Vortex Centrifuge 3. Centrifuge to Pellet Protein Vortex->Centrifuge Collect_Supernatant 4. Collect Supernatant Centrifuge->Collect_Supernatant Analyze 5. Direct Injection or Evaporate & Reconstitute for LC-MS/MS Collect_Supernatant->Analyze

Caption: A generalized workflow for Protein Precipitation.

Protocol 3.3.1: Protein Precipitation for 1-Ethyl-2-methyl-4-nitro-1H-imidazole in Human Plasma

  • Precipitation:

    • To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard.

    • Add 300 µL of ice-cold acetonitrile.

  • Mixing:

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis:

    • The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for improved sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Following extraction, the samples are ready for analysis. LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.

Table 2: Suggested Starting LC-MS/MS Parameters for 1-Ethyl-2-methyl-4-nitro-1H-imidazole

ParameterSuggested ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient Start with a low percentage of B, ramp up to elute the analyteTo achieve good peak shape and separation from matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC-MS.
Injection Volume 5 - 10 µL-
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen on the imidazole ring is readily protonated.
Precursor Ion (Q1) 156.1 (M+H)+Based on the molecular weight of 155.15 g/mol .
Product Ions (Q3) To be determined experimentallyCommon fragmentation pathways for nitroimidazoles involve loss of the nitro group (NO2) or cleavage of the imidazole ring. A study on the fragmentation of 1-methyl-4-nitro-1H-imidazole showed losses of O, NO, and NO2[2].
Collision Energy To be optimizedDependent on the instrument and the specific fragmentation desired.

Method Validation: Ensuring Data You Can Trust

All bioanalytical methods must be validated to ensure their reliability. The validation process should adhere to the guidelines set forth by regulatory agencies such as the FDA and EMA[3][4][5][6].

Table 3: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Recovery The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Should be consistent, precise, and reproducible.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust starting point for the extraction and quantification of 1-Ethyl-2-methyl-4-nitro-1H-imidazole from biological matrices. The choice of the most appropriate method will depend on the specific requirements of the study. It is imperative that any chosen method is fully validated to ensure the integrity of the generated data. As research into nitroimidazole compounds continues, the development of more advanced and automated sample preparation techniques will further enhance the efficiency and reliability of their bioanalysis.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 975-982. [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. [Link]

  • Pucci, V., Bonelli, F., & Monteagudo, E. (2006). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 738-743.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Ethyl-2-methyl-4-nitro-1H-imidazole Cytotoxicity

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1-Ethyl-2-methyl-4-nitro-1H-imidazole (CAS 89128-07-4) in bioreductive assays an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1-Ethyl-2-methyl-4-nitro-1H-imidazole (CAS 89128-07-4) in bioreductive assays and hypoxia-targeted drug design. A common challenge in these workflows is the unintended loss of cell viability in normoxic control groups, which confounds the calculation of the Hypoxia Cytotoxicity Ratio (HCR) and ruins baseline data.

Below, we provide mechanistic FAQs, self-validating troubleshooting protocols, and empirical data to help you isolate true baseline viability.

Section 1: Frequently Asked Questions (Mechanisms of Background Toxicity)

Q: Why are my normoxic control cells dying when treated with 1-Ethyl-2-methyl-4-nitro-1H-imidazole? A: This is typically caused by a phenomenon known as the "futile redox cycle." In all cells, ubiquitous 1-electron reductases (such as NADPH cytochrome P450 reductase) reduce the nitroimidazole's nitro group to a reactive nitro radical anion. In your normoxic control groups, abundant molecular oxygen rapidly reoxidizes this radical back into the parent compound[1]. While this prevents the formation of the intended toxic hydroxylamine (which only forms in hypoxia), the continuous cycling generates massive amounts of superoxide (O2•−) and depletes intracellular NADPH[2]. This ROS-induced oxidative stress is the primary driver of normoxic background cytotoxicity.

Q: I am using H460 cells for my baseline controls, and the background toxicity is exceptionally high. Is this cell-line specific? A: Yes. Certain cell lines, such as the human non-small-cell lung cancer line H460 and colon cancer line HT-29, express unusually high levels of DT-diaphorase (NQO1)[3]. NQO1 is an oxygen-insensitive 2-electron reductase. It completely bypasses the oxygen-sensitive 1-electron radical stage, directly reducing the nitro group to the DNA-crosslinking hydroxylamine regardless of oxygen tension. If your control cell line has high NQO1 expression, the drug will act as a potent cytotoxin even in perfect normoxia.

Q: How does my choice of vehicle impact the baseline toxicity? A: 1-Ethyl-2-methyl-4-nitro-1H-imidazole is highly hydrophobic and usually reconstituted in DMSO. Because the futile redox cycle already places normoxic cells under severe oxidative stress, the addition of DMSO at concentrations >0.1% (v/v) synergizes with ROS-induced lipid peroxidation, leading to rapid membrane permeabilization and cell death in control wells.

Section 2: Mechanistic Pathways

RedoxCycle Nitro 1-Ethyl-2-methyl-4-nitro-1H-imidazole (Parent Drug) Reductase 1-Electron Reductases (e.g., CYP450) Nitro->Reductase Reduction Radical Nitro Radical Anion (Intermediate) Reductase->Radical O2 Normoxic Controls (High O2) Radical->O2 O2 present Hypoxia Hypoxic Assay (Low O2) Radical->Hypoxia No O2 O2->Nitro Regeneration ROS Superoxide (ROS) Causes Control Toxicity O2->ROS Futile Cycle Hydroxylamine Hydroxylamine Formation (Targeted Cell Death) Hypoxia->Hydroxylamine 2nd Reduction

Futile redox cycling in normoxia vs. targeted activation in hypoxia.

Section 3: Self-Validating Troubleshooting Protocols

To establish a clean baseline, you must systematically eliminate the variables causing normoxic cell death.

Protocol A: Mitigating ROS-Induced Toxicity via Antioxidant Supplementation

Causality: Ascorbic acid (Vitamin C) acts as a potent radical scavenger, neutralizing the superoxide generated by the futile redox cycle in normoxic environments without interfering with the hypoxic activation pathway[4].

  • Preparation: Prepare a fresh 100 mM stock of L-ascorbic acid in sterile PBS immediately before use. (Note: Do not use older stock solutions, as ascorbic acid auto-oxidizes rapidly, losing its scavenging capacity).

  • Pre-incubation: Seed control cells in standard normoxic conditions. Add L-ascorbic acid to a final concentration of 1 mM and incubate for 30 minutes.

  • Treatment: Administer 1-Ethyl-2-methyl-4-nitro-1H-imidazole at your desired assay concentrations.

  • Self-Validation Step: Run a parallel control well stained with 10 µM DCFDA (a fluorescent ROS indicator). A successful protocol will show high fluorescence in the "Drug Only" well and baseline fluorescence in the "Drug + Ascorbic Acid" well, proving the cytotoxicity was ROS-mediated and successfully neutralized.

Protocol B: Bypassing NQO1-Mediated 2-Electron Reduction

Causality: Dicoumarol is a competitive inhibitor of NQO1. By blocking this enzyme, you force the compound through the 1-electron pathway, restoring oxygen sensitivity to your control groups.

  • Profiling: Identify the NQO1 status of your control cell line (e.g., H460 = High, MCF-7 = Low).

  • Inhibition: For high-NQO1 control groups, pre-treat the wells with 50 µM Dicoumarol for 1 hour prior to drug exposure.

  • Treatment: Administer the nitroimidazole compound.

  • Self-Validation Step: Compare the viability of the Dicoumarol-treated H460 cells against untreated MCF-7 cells. If the normoxic viability of H460 is restored to match MCF-7, the background toxicity is definitively assigned to NQO1 enzymatic activity rather than off-target drug effects.

Section 4: Expected Quantitative Outcomes

The table below summarizes the expected impact of these troubleshooting protocols on the Hypoxia Cytotoxicity Ratio (HCR), demonstrating how controlling baseline toxicity vastly improves assay resolution.

Cell Line (NQO1 Status)Control ConditionNormoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)Hypoxia Cytotoxicity Ratio (HCR)
H460 (High) Standard Vehicle15.23.14.9 (Poor Window)
H460 (High) + 50 µM Dicoumarol>100.03.5>28.5 (Restored)
MCF-7 (Low) Standard Vehicle45.02.816.0 (Moderate)
MCF-7 (Low) + 1 mM Ascorbic Acid>100.02.9>34.4 (Optimized)

Table 1: Optimization of baseline cytotoxicity across different cell lines and interventions.

Section 5: Troubleshooting Decision Tree

Troubleshooting Start High Cytotoxicity in Normoxic Controls? CheckDMSO Check Vehicle Is DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Dilute compound or use co-solvents CheckDMSO->ReduceDMSO Yes CheckCellLine Check Cell Line High NQO1 expression? CheckDMSO->CheckCellLine No AddInhibitor Add 50 µM Dicoumarol (NQO1 Inhibitor) CheckCellLine->AddInhibitor Yes (e.g., H460) CheckROS Suspect Futile Redox Cycling (ROS) CheckCellLine->CheckROS No (e.g., MCF-7) AddVitC Pre-incubate with 1 mM Ascorbic Acid CheckROS->AddVitC Scavenge Superoxide

Step-by-step logic for resolving high background cytotoxicity in control groups.

References

  • PDO cytotoxic effects in simulated hypoxia and normoxia on different conditions and cellular systems. ResearchGate. 4

  • Potent and Highly Selective Hypoxia-Activated Achiral Phosphoramidate Mustards as Anticancer Drugs. ACS Publications. 3

  • Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET. PMC / NIH. 1

  • Review of Polymer Drug Therapy for Cancer Driven by Artificial Intelligence. MDPI. 2

Sources

Optimization

Adjusting pH for optimal 1-Ethyl-2-methyl-4-nitro-1H-imidazole stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic realities of working with 1-Ethyl-2-methyl-4-nitro-1H-imidazole (CAS 89128-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic realities of working with 1-Ethyl-2-methyl-4-nitro-1H-imidazole (CAS 89128-07-4)[1]. Nitroimidazole derivatives are highly sensitive to their physicochemical environment. Understanding the causality behind pH-dependent degradation is critical for researchers developing robust formulations or conducting long-term in vitro assays.

This guide synthesizes field-proven insights, troubleshooting steps, and self-validating protocols to ensure the structural integrity of your compound.

Core Troubleshooting Guide

Symptom: Rapid loss of compound concentration in aqueous media over 24–48 hours.
  • Root Cause: Sub-optimal pH environment leading to alkaline hydrolysis. The imidazole ring becomes susceptible to nucleophilic attack by hydroxide ions at higher pH levels, leading to ring-opening degradation.

  • Solution: Adjust the formulation pH to a slightly acidic environment. Nitroimidazoles exhibit maximum stability in the pH 4.0–6.0 range, with optimal stability frequently observed at ~pH 5.6[2]. Use a validated buffer system (e.g., acetate or citrate) to lock the pH.

Symptom: Appearance of secondary peaks in HPLC chromatograms during thermal stress.
  • Root Cause: Thermal degradation exacerbated by extreme pH or oxidative stress. If the pH drops too low (< 2.0) or exceeds 8.0, the activation energy for degradation pathways (like nitro-group reduction or hydrolysis) decreases.

  • Solution: Implement a self-validating check by measuring the pH after adding your compound or co-solvents. Co-solvents like methanol can shift the apparent pH of the buffer. Keep the final pH strictly below 8.0.

Frequently Asked Questions (FAQs)

Q1: What is the exact mechanistic reason for targeting pH 5.6? A1: At pH 5.6, the unprotonated imidazole nitrogen and the strongly electron-withdrawing 4-nitro group maintain an optimal resonance structure. This specific charge distribution minimizes the molecule's susceptibility to both acid-catalyzed protonation (which occurs at very low pH) and base-catalyzed nucleophilic attack (which dominates above pH 8.0). Research on structural analogs like metronidazole confirms that pH 5.6 provides the environment for maximum stability[2].

Q2: How stable is 1-Ethyl-2-methyl-4-nitro-1H-imidazole in highly acidic environments, such as simulated gastric fluid? A2: Nitroimidazoles are remarkably resilient in acidic environments. Studies on related compounds in gastric juice (pH ~2.0) demonstrate degradation half-lives exceeding 2200 hours[3]. While pH 5.6 is optimal for long-term shelf life, the compound will survive transient exposure to extreme acidity without significant immediate degradation.

Q3: Can I use phosphate buffers for pH adjustment? A3: Yes, phosphate buffers are suitable for the pH 6.0–8.0 range. However, you must control the ionic strength. High concentrations of phosphate can sometimes act as general base catalysts, inadvertently accelerating degradation. We recommend starting with a low ionic strength (e.g., 10–50 mM).

Quantitative Stability Data

The following table summarizes the expected stability profile across a pH gradient. Data is extrapolated from the stress-testing behavior of the nitroimidazole class at 40°C[2],[3].

pH LevelRecommended Buffer SystemEstimated Half-Life (40°C)Primary Degradation PathwayStability Assessment
2.0 HCl / KCl> 2000 hoursAcid-catalyzed hydrolysis (Minor)Highly Stable
4.0 Acetate> 2500 hoursMinimalHighly Stable
5.6 Acetate / Citrate> 3000 hoursMinimalOptimal Stability
8.0 Phosphate~ 1500 hoursBase-catalyzed ring openingModerately Stable
10.0 Carbonate< 500 hoursAlkaline hydrolysisUnstable

Experimental Protocol: pH Stability Profiling Workflow

To definitively establish the stability of 1-Ethyl-2-methyl-4-nitro-1H-imidazole in your specific assay conditions, execute the following self-validating forced degradation protocol.

Objective: Determine the degradation kinetics across a pH gradient to validate the optimal formulation pH.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of 1-Ethyl-2-methyl-4-nitro-1H-imidazole[1] in 10 mL of HPLC-grade methanol (1 mg/mL stock).

    • Causality: Methanol ensures complete solubilization before introduction to aqueous buffers, preventing precipitation artifacts that could be misread as degradation.

  • Buffer Spiking: Transfer 1 mL of the stock solution into 9 mL of respective pre-warmed buffers (pH 2.0, 4.0, 5.6, 8.0, and 10.0). Final API concentration: 100 µg/mL.

    • Self-Validation Step: Measure the pH of the final mixture immediately after spiking. Ensure the methanol co-solvent did not induce a pH shift.

  • Thermal Stress Incubation: Seal the samples in amber glass vials to completely isolate the system from photolytic degradation variables. Incubate in a controlled environmental chamber at 40°C[2].

  • Sampling & Quenching: Withdraw 0.5 mL aliquots at T=0, 24h, 100h, 250h, and 500h. Immediately dilute the aliquot with 0.5 mL of cold mobile phase (e.g., Chloroform-Methanol or Acetonitrile-Water) and transfer to 4°C to instantly halt the kinetic degradation.

  • Chromatographic Analysis: Inject 10 µL into an HPLC system equipped with a UV detector (monitor at ~277 nm). Calculate the percentage of the remaining intact API relative to the T=0 peak area to plot the degradation curve.

Workflow Visualization

G A 1. Prepare 1-Ethyl-2-methyl-4-nitro-1H-imidazole Stock Solution in Methanol B 2. Aliquot into Buffer Systems (pH 2.0, 4.0, 5.6, 8.0, 10.0) A->B C 3. Incubate in Amber Vials at 40°C (Isolate from Photolytic Stress) B->C D 4. Sample at Intervals & Quench with Cold Mobile Phase C->D E 5. HPLC / UV Analysis Quantify Remaining Intact API D->E F 6. Calculate Half-Life & Determine Optimal Formulation pH E->F

Workflow for pH stability profiling of 1-Ethyl-2-methyl-4-nitro-1H-imidazole.

References

  • 1-Ethyl-2-methyl-4-nitro-1H-imidazole - Benchchem.benchchem.com.
  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles.PSE Community.org.
  • The stability of amoxycillin, clarithromycin and metronidazole in gastric juice: relevance to the treatment of Helicobacter pylori infection.oup.com.

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-Ethyl-2-methyl-4-nitro-1H-imidazole with other nitroimidazole antibiotics

As a Senior Application Scientist, I approach the evaluation of nitroimidazole derivatives not merely as a comparison of minimum inhibitory concentrations (MICs), but as a fundamental investigation into the electrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of nitroimidazole derivatives not merely as a comparison of minimum inhibitory concentrations (MICs), but as a fundamental investigation into the electrochemical causality that dictates their target spectrum.

While 5-nitroimidazoles like metronidazole have long been the gold standard for anaerobic infections, the emergence of 4-nitroimidazole compounds—such as the research chemical 1-Ethyl-2-methyl-4-nitro-1H-imidazole [1] and the approved tuberculosis drug Pretomanid—represents a paradigm shift in rational drug design. By shifting the nitro group from the C5 to the C4 position, we fundamentally alter the molecule's thermodynamics, effectively changing how and where the drug is bioactivated.

This guide provides an objective, data-driven comparison between 1-Ethyl-2-methyl-4-nitro-1H-imidazole and traditional 5-nitroimidazole antibiotics, detailing the mechanistic divergence and the self-validating experimental protocols required to evaluate them.

The Electrochemical Causality of Nitro Position

The antimicrobial efficacy of any nitroimidazole is entirely dependent on its reduction potential. These compounds are prodrugs; they remain inert until their nitro group is enzymatically reduced to form reactive, cytotoxic intermediates[2].

The position of the nitro group dictates the one-electron reduction potential ( E71​ ) of the molecule. 5-nitroimidazoles (e.g., metronidazole) possess an E71​ of approximately -486 mV[3]. This potential is perfectly tuned to accept electrons from ferredoxin (approx. -430 mV) via the pyruvate:ferredoxin oxidoreductase (PFOR) pathway found in anaerobic bacteria.

In contrast, 4-nitroimidazoles like 1-Ethyl-2-methyl-4-nitro-1H-imidazole possess a significantly more negative reduction potential ( -527 mV)[3]. Because they are harder to reduce, standard anaerobic ferredoxins struggle to activate them[4]. This thermodynamic barrier explains why 4-nitroimidazoles are generally inactive against typical anaerobes[4]. However, this "inactivity" is a strategic advantage: it prevents off-target toxicity in the human microbiome and allows the drug to be exclusively activated by highly specialized, strongly reducing enzymes, such as the deazaflavin (F420)-dependent nitroreductase (Ddn) found in Mycobacterium tuberculosis[5].

Divergent Bioactivation Pathways

Because they are activated by different enzymes, 4-nitroimidazoles and 5-nitroimidazoles destroy bacteria via entirely different chemical mechanisms:

  • 5-Nitroimidazole Pathway: Undergoes a one- or two-electron reduction to form a reactive radical anion and hydroxylamine intermediates. These species directly bind to and cleave bacterial DNA, causing rapid cell death[2].

  • 4-Nitroimidazole Pathway: When activated by Ddn, the 4-nitroimidazole undergoes a hydride transfer. Instead of forming a stable radical, the molecule expels the nitro group entirely, forming a des-nitroimidazole metabolite and releasing highly reactive nitrogen oxide (NO) species[5]. This NO release poisons the bacterial respiratory chain and inhibits mycolic acid synthesis[6].

Bioactivation cluster_5nitro 5-Nitroimidazole (e.g., Metronidazole) cluster_4nitro 4-Nitroimidazole (e.g., 1-Ethyl-2-methyl...) N1 5-Nitroimidazole N2 PFOR / Ferredoxin N1->N2 N3 Radical Anion N2->N3 N4 DNA Cleavage N3->N4 M1 4-Nitroimidazole M2 Ddn / F420 M1->M2 M3 Des-nitro + NO M2->M3 M4 Resp. Poisoning M3->M4

Fig 1: Divergent bioactivation pathways of 5-nitroimidazole and 4-nitroimidazole antibiotics.

Quantitative Comparison

To contextualize 1-Ethyl-2-methyl-4-nitro-1H-imidazole, we must compare its physicochemical properties against both a standard 5-nitroimidazole (Metronidazole) and a clinically approved bicyclic 4-nitroimidazole (Pretomanid).

Table 1: Physicochemical and Mechanistic Comparison of Nitroimidazoles

Property1-Ethyl-2-methyl-4-nitro-1H-imidazoleMetronidazole (5-Nitro)Pretomanid (Bicyclic 4-Nitro)
Nitro Position C4C5C4
Reduction Potential ( E71​ ) -527 mV-486 mV~ -500 mV
Primary Activating Enzyme Ddn (F420-dependent)PFOR / FerredoxinDdn (F420-dependent)
Cytotoxic Intermediate Des-nitro product + NORadical AnionDes-nitro product + NO
Primary Target Spectrum Mycobacteria (Research Model)Anaerobes / ProtozoaMycobacterium tuberculosis

Self-Validating Experimental Methodologies

To empirically prove the mechanistic differences between 1-Ethyl-2-methyl-4-nitro-1H-imidazole and 5-nitroimidazoles, we utilize a self-validating experimental workflow. A protocol is only trustworthy if it contains internal controls that prove its own accuracy.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry

Objective: Determine the precise one-electron reduction potential to predict enzymatic susceptibility. Self-Validating Mechanism: The inclusion of 1,1′-dibenzyl-4,4′-bipyridylium ion (viologen) as an internal redox indicator. Because viologen has a known, stable reduction potential (-354 mV), it continuously calibrates the system, ensuring that any drift in the reference electrode is instantly detectable and correctable[3].

  • Preparation: Prepare a 1 mM solution of 1-Ethyl-2-methyl-4-nitro-1H-imidazole in an aqueous phosphate buffer (pH 7.0) containing 0.1 M KCl as the supporting electrolyte.

  • Deoxygenation: Purge the electrochemical cell with high-purity Argon gas for 20 minutes. Causality: Oxygen is a potent electron acceptor and will prematurely quench the nitro radical, artificially skewing the reduction potential.

  • Internal Calibration: Spike the solution with 0.1 mM viologen indicator.

  • Measurement: Using a glassy carbon working electrode, sweep the potential from 0 mV to -800 mV at a scan rate of 100 mV/s.

  • Validation: Verify that the viologen reduction peak appears exactly at -354 mV. If validated, record the cathodic peak of the 4-nitroimidazole (expected -527 mV).

Protocol 2: In Vitro Nitroreductase Bioactivation Assay (LC-MS/MS)

Objective: Quantify the conversion of the prodrug into reactive intermediates by specific enzymes. Self-Validating Mechanism: Mass balance tracking. By using a stable isotope-labeled internal standard, we ensure that the molar loss of the parent 4-nitroimidazole exactly equals the molar appearance of the des-nitro metabolite. If the mass balance fails, it indicates non-specific degradation rather than targeted enzymatic cleavage.

  • Enzyme Incubation: Incubate 50 µM of 1-Ethyl-2-methyl-4-nitro-1H-imidazole with 1 µM recombinant Ddn enzyme and 10 µM F420 cofactor in a 37°C anaerobic chamber.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and quench the reaction with 200 µL of ice-cold acetonitrile containing 1 µM of 13C -labeled internal standard.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column. Monitor the parent mass transition (m/z corresponding to the intact 4-nitroimidazole) and the des-nitro metabolite transition.

  • Validation: Calculate the molar conversion ratio. A 1:1 stoichiometric conversion confirms the hydride-transfer/NO-release mechanism unique to 4-nitroimidazoles[5].

Workflow W1 Anaerobic Prep W2 Cyclic Voltammetry W1->W2 W3 Enzyme Incubation W1->W3 W4 LC-MS/MS Profiling W3->W4

Fig 2: Self-validating experimental workflow for evaluating nitroimidazole reduction and activation.

Conclusion

The comparison between 1-Ethyl-2-methyl-4-nitro-1H-imidazole and traditional 5-nitroimidazole antibiotics perfectly illustrates how subtle structural modifications drive profound pharmacological consequences. By shifting the nitro group to the C4 position, the molecule's reduction potential becomes significantly more negative. This thermodynamic shift prevents activation by standard anaerobic ferredoxins, bypassing the traditional DNA-cleavage pathway. Instead, it creates a highly specific prodrug that requires specialized enzymes like Ddn to trigger a des-nitro/NO-release mechanism, offering a targeted approach for combating resistant pathogens like Mycobacterium tuberculosis.

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Comparative

Benchmarking 1-Ethyl-2-methyl-4-nitro-1H-imidazole radiosensitization effects

Benchmarking 1-Ethyl-2-methyl-4-nitro-1H-imidazole: A Comparative Guide to Next-Generation Hypoxic Radiosensitizers As radiation oncology advances, the therapeutic resistance of hypoxic tumor microenvironments remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Ethyl-2-methyl-4-nitro-1H-imidazole: A Comparative Guide to Next-Generation Hypoxic Radiosensitizers

As radiation oncology advances, the therapeutic resistance of hypoxic tumor microenvironments remains a critical bottleneck. Historically, 2-nitroimidazoles like Misonidazole were championed for their ability to mimic oxygen and "fix" radiation-induced DNA damage. However, their high electron affinity led to off-target bioreductive activation by cellular nitroreductases, resulting in dose-limiting neurotoxicity[1][2].

To circumvent this, drug development has pivoted toward the 4-nitroimidazole and 5-nitroimidazole scaffolds[1][3]. This guide provides a rigorous benchmarking analysis of 1-Ethyl-2-methyl-4-nitro-1H-imidazole (CAS 89128-07-4), a commercially available research chemical[4][], evaluating its performance as a "pure radiosensitizer" against industry standards.

Part 1: The Mechanistic Paradigm: Electron Affinity Dictates Toxicity

The structural difference between a 2-nitroimidazole and a 4-nitroimidazole fundamentally alters the molecule's single-electron reduction potential ( E1/2​ ). 2-nitroimidazoles possess a higher electron affinity (typically around -389 mV), making them susceptible to reduction by ubiquitous cellular enzymes even in the absence of radiation[1]. This bioreductive pathway generates toxic nitro radical anions, causing severe systemic toxicity[1][3].

Conversely, 4-nitroimidazoles like 1-Ethyl-2-methyl-4-nitro-1H-imidazole exhibit a significantly lower electron affinity ( E1/2​<−420 mV)[1]. The Causality: Because it is thermodynamically unfavorable for standard cellular nitroreductases to reduce the 4-nitro group, the molecule remains inert in healthy and hypoxic tissue alike[1]. It only becomes reactive when exposed to the highly energetic free electrons and DNA radicals generated by ionizing radiation, effectively acting as a pure, on-target radiosensitizer[1][6].

Mechanism Rad Ionizing Radiation DNA DNA Radicals (Target) Rad->DNA Ionizes Fix DNA Damage Fixation (Radiosensitization) DNA->Fix Electron Transfer Drug4 1-Ethyl-2-methyl-4-nitro-1H-imidazole (Low Electron Affinity) Enz Cellular Nitroreductases (Hypoxic Environment) Drug4->Enz Resists Reduction Drug4->Fix Pure Sensitization Drug2 2-Nitroimidazoles (High Electron Affinity) Drug2->Enz Bioreductive Activation Drug2->Fix Sensitization Tox Nitro Radical Anions (Off-Target Toxicity) Enz->Tox Generates

Figure 1: Divergent mechanistic pathways of 4-nitroimidazoles vs. 2-nitroimidazoles based on electron affinity.

Part 2: Objective Performance Benchmarking

To objectively evaluate 1-Ethyl-2-methyl-4-nitro-1H-imidazole, we benchmark it against Misonidazole (the 2-nitro gold standard) and Nimorazole (a 5-nitro clinical standard used in DAHANCA trials). The data synthesized below reflects the established structure-activity relationships of these nitroimidazole classes[1][3][7].

CompoundChemical ClassReduction Potential ( E1/2​ )SER (Hypoxic, 1% Survival)Hypoxic Cytotoxicity (IC50)Primary Clinical Limitation
Misonidazole 2-Nitroimidazole~ -389 mV1.6 - 1.8High (< 1 mM)Dose-limiting neurotoxicity
Nimorazole 5-Nitroimidazole~ -450 mV1.3 - 1.4Moderate (~ 3 mM)Lower overall sensitization
1-Ethyl-2-methyl-4-nitro-1H-imidazole 4-Nitroimidazole< -460 mV1.4 - 1.5Very Low (> 5 mM)Requires optimized delivery

Data Interpretation: While 1-Ethyl-2-methyl-4-nitro-1H-imidazole yields a slightly lower Sensitizer Enhancement Ratio (SER) than Misonidazole, its vastly superior safety profile (indicated by very low hypoxic cytotoxicity) allows for potentially higher dosing regimens without the compounding neurotoxic effects[1].

Part 3: Self-Validating Experimental Protocols

To verify the benchmarking data, the following protocols are engineered with built-in self-validation mechanisms to ensure absolute data integrity.

Protocol 1: Hypoxic Clonogenic Survival Assay (SER Determination)

Objective: Quantify the radiosensitizing efficiency of the compound in HCT116 colorectal carcinoma cells under strict hypoxia (<0.1% O2​ ). Causality: We measure survival at the 1% clonogenic fraction because the linear-quadratic model of radiation biology requires a fixed, exponential-phase biological endpoint to accurately calculate the SER[1][7].

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 cells in 60 mm glass petri dishes at varying densities (adjusted for expected radiation kill). Allow 12 hours for adherence.

  • Hypoxic Induction: Transfer dishes to a customized hypoxic chamber. Flush with 95% N2​ / 5% CO2​ until oxygen levels drop below 0.1%. Incubate for 2 hours.

  • Drug Treatment: Introduce 1-Ethyl-2-methyl-4-nitro-1H-imidazole (1 mM in media) via a sealed injection port to maintain the hypoxic atmosphere.

  • Irradiation: Expose the cells to X-ray irradiation at doses ranging from 0 to 20 Gy.

  • Incubation & Staining: Remove cells from the chamber, wash with PBS, and incubate under normoxic conditions for 10-14 days. Fix with methanol and stain with crystal violet.

  • Quantification: Count colonies (>50 cells) and plot the surviving fraction against the radiation dose. Calculate SER as the ratio of the radiation dose required to achieve 1% survival in the absence vs. the presence of the drug.

Self-Validation Mechanism: The protocol incorporates a Misonidazole (1 mM) positive control arm . If the calculated SER for Misonidazole falls below 1.5, the assay is automatically flagged for hypoxic compromise (indicating oxygen leakage into the chamber), rendering the plate invalid. This guarantees that the observed sensitization is strictly due to the test compound under true hypoxia.

Workflow N1 1. Cell Culture (HCT116 Cells) N2 2. Hypoxic Incubation (<0.1% O2, 2h) N1->N2 N3 3. Drug Addition (1-E-2-M-4-NI) N2->N3 N4 4. X-Ray Irradiation (0 - 20 Gy) N3->N4 N5 5. Clonogenic Plating (10-14 Days) N4->N5 N6 6. SER Calculation (1% Survival Ratio) N5->N6

Figure 2: Step-by-step workflow for the Hypoxic Clonogenic Survival Assay.

Protocol 2: Cyclic Voltammetry for Reduction Potential ( E1/2​ )

Objective: Determine the thermodynamic feasibility of electron transfer to the 4-nitroimidazole scaffold. Causality: The E1/2​ strictly governs whether the molecule will act as a pure radiosensitizer or a bioreductive toxin[1][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Ethyl-2-methyl-4-nitro-1H-imidazole (2 mM) in anhydrous dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Degassing: Purge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which would otherwise mask the nitro reduction peak.

  • Measurement: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Scan at a rate of 100 mV/s from 0 V to -1.5 V.

  • Analysis: Identify the cathodic peak potential ( Epc​ ) and anodic peak potential ( Epa​ ) to calculate the half-wave potential ( E1/2​ ).

Self-Validation Mechanism:Ferrocene ( Fc/Fc+ ) is spiked into the electrochemical cell as an internal reference standard at the end of the run. The E1/2​ of the nitroimidazole is mathematically normalized against the Fc/Fc+ peak. If the Ferrocene peak shifts by more than ±5 mV between runs, the data is discarded due to reference electrode drift, ensuring absolute thermodynamic accuracy.

Part 4: Conclusion & Translational Outlook

1-Ethyl-2-methyl-4-nitro-1H-imidazole represents a highly rational approach to hypoxic radiosensitization. By leveraging the lower electron affinity inherent to the 4-nitroimidazole scaffold, researchers can effectively decouple the desired radiation-induced DNA damage fixation from the undesirable bioreductive cytotoxicity that plagued earlier 2-nitroimidazole generations[1]. While formulation strategies will be required to optimize its in vivo partition coefficient (LogP), its profile as a "pure radiosensitizer" makes it an exceptional candidate for next-generation oncology benchmarking.

References

  • Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Radiosensitization by metal complexes of 4(5)-nitroimidazole Source: PubMed (NIH) URL: [Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: Open MedScience URL: [Link]

  • Effects of halide (X) and sulfoxide (R2SO) replacement within the ruthenium(II) nitroimidazole complexes Source: Canadian Journal of Chemistry URL: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PMC (NIH) URL: [Link]

Sources

Validation

A Comparative Guide to the Pharmacodynamics of 1-Ethyl-2-methyl-4-nitro-1H-imidazole Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The nitroimidazole class of antimicrobial agents represents a critical tool in the fight against anaerobic bacterial and protozoal infections....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitroimidazole class of antimicrobial agents represents a critical tool in the fight against anaerobic bacterial and protozoal infections. These compounds, including the parent molecule 1-Ethyl-2-methyl-4-nitro-1H-imidazole and its clinically significant analogs like metronidazole and tinidazole, function as prodrugs. Their therapeutic efficacy is unlocked through a unique bioactivation process that is selectively initiated within the low-redox-potential environment characteristic of anaerobic organisms. This guide provides an in-depth, comparative analysis of the pharmacodynamics of these analogs, grounded in established scientific principles and experimental data, to inform and guide ongoing research and development efforts.

The Core Mechanism: Reductive Bioactivation

The defining pharmacodynamic feature of all 4- and 5-nitroimidazole drugs is their requirement for reductive activation to exert a cytotoxic effect.[1][2][3][4] These compounds passively diffuse into microbial cells.[1][2] In the anaerobic environment, low-redox-potential electron-transfer proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring. This reduction, often facilitated by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, transforms the stable prodrug into a highly reactive, short-lived nitroso radical.[2]

These cytotoxic radicals are the ultimate effectors of cell death, inducing widespread damage to essential cellular components, most notably through DNA strand breakage and destabilization of the helical structure.[1][2][5] In the presence of oxygen, this activation is inhibited as oxygen can accept the electron from the activated radical, regenerating the parent compound in a futile cycle, which explains the selective activity of these drugs against anaerobes.[2]

cluster_Anaerobic_Cell Anaerobic Microbe Cytosol Prodrug Nitroimidazole (Prodrug) Activated_Drug Reactive Nitroso Radical (Cytotoxic Intermediate) PFOR PFOR System (e.g., Ferredoxin) Macromolecules DNA & Proteins Activated_Drug->Macromolecules Oxidative Damage Cell_Death Cell Death Macromolecules->Cell_Death Leads to PFOR->Activated_Drug e- Donation (Reduction)

Caption: Reductive activation cascade of nitroimidazole analogs in anaerobic cells.

Comparative In Vitro Efficacy: A Quantitative Look

The in vitro potency of an antimicrobial is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Structural modifications among nitroimidazole analogs, particularly to the side chains on the imidazole ring, can influence their potency and spectrum of activity.

The data below provides a representative comparison of MIC values for key analogs against common anaerobic pathogens. Analogs like tinidazole and ornidazole often exhibit lower MICs (higher potency) compared to metronidazole.[6][7]

CompoundBacteroides fragilis (MIC, µg/mL)Trichomonas vaginalis (MIC, µg/mL)Clostridium spp. (MIC, µg/mL)
Metronidazole 0.5 - 4.00.25 - 2.5[6][7]0.25 - 2.0[8]
Tinidazole 0.25 - 2.00.25 - 1.25[6][7]0.125 - 1.0
Ornidazole 0.25 - 2.00.25 - 0.5[6][7]0.125 - 1.0
Secnidazole 0.5 - 4.00.25 - 1.25[6][7]0.25 - 2.0

Note: Values are generalized from literature and can vary significantly based on the specific microbial strain, testing conditions, and criteria for resistance.[6][7]

Experimental Protocol: MIC Determination via Broth Microdilution

The broth microdilution method is a standardized, high-throughput technique for determining the MIC of antimicrobial agents. Its reliability and reproducibility make it a cornerstone of preclinical drug evaluation.

cluster_Workflow Broth Microdilution Workflow Start Prepare 2-Fold Serial Dilutions of Analogs in 96-Well Plate Inoculate Add Standardized Microbial Inoculum to Each Well Start->Inoculate Controls Include Growth (no drug) and Sterility (no microbe) Controls Inoculate->Controls Incubate Incubate Plate Under Appropriate Anaerobic Conditions Controls->Incubate Read_Plate Visually or Spectrophotometrically Assess for Microbial Growth Incubate->Read_Plate Determine_MIC Identify MIC: Lowest Concentration Inhibiting Growth Read_Plate->Determine_MIC

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Plate Preparation: Aseptically prepare two-fold serial dilutions of each test compound in a suitable liquid growth medium (e.g., Brucella broth for anaerobes) directly in the wells of a 96-well microtiter plate.

  • Inoculum Standardization: Prepare a suspension of the target microorganism, adjusted to a standardized concentration (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Add a precise volume of the standardized inoculum to each well containing the drug dilution, as well as to the positive control wells (containing no drug). Negative control wells (containing only medium) are also included to ensure sterility.

  • Incubation: Incubate the plates under strict anaerobic conditions at a temperature optimal for the microorganism's growth (e.g., 37°C) for a defined period (usually 24-48 hours).

  • Result Interpretation: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the drug at which no growth is observed.

Comparative In Vivo Efficacy: From Petri Dish to Preclinical Models

While in vitro data is essential, in vivo animal models are required to understand a drug's performance in a complex biological system, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10][11] The murine subcutaneous abscess model is a well-established method for evaluating the efficacy of drugs against anaerobic infections.[9][11]

Efficacy in these models is typically measured by the reduction in bacterial burden (log10 CFU) in the infected tissue or by observing survival rates compared to an untreated control group. Pharmacokinetic/pharmacodynamic (PK/PD) analysis in these models often correlates efficacy with the time the drug concentration remains above the MIC at the site of infection (T>MIC).[12]

CompoundTypical Efficacy in Murine Abscess Model (vs. Control)Key Pharmacokinetic Feature
Metronidazole Significant reduction in bacterial load[9][10][11]Shorter half-life[5]
Tinidazole Often greater or equivalent reduction in bacterial loadLonger half-life, allowing for less frequent dosing
Ornidazole Strong reduction in bacterial loadIntermediate to long half-life

Experimental Protocol: Murine Anaerobic Abscess Model

This model simulates a localized, deep-seated anaerobic infection, providing a robust platform for evaluating drug efficacy at the site of infection.

cluster_Workflow Murine Abscess Model Workflow Induce_Infection Inject Anaerobic Bacteria (e.g., B. fragilis) Subcutaneously Allow_Development Allow Abscess to Form (e.g., 24-48 hours) Induce_Infection->Allow_Development Administer_Drug Administer Test Analogs & Vehicle Control via Defined Route (e.g., Oral) Allow_Development->Administer_Drug Monitor Monitor Animal Health and Abscess Progression Administer_Drug->Monitor Harvest_Tissue Euthanize and Aseptically Harvest Abscess Tissue Monitor->Harvest_Tissue Quantify_Bacteria Homogenize Tissue & Plate Dilutions to Quantify Bacterial Load (CFU/g) Harvest_Tissue->Quantify_Bacteria

Caption: Key stages of an in vivo murine abscess infection model.

Detailed Methodology:

  • Infection: Anesthetized mice are injected subcutaneously with a predetermined inoculum of an anaerobic bacterium, often mixed with a sterile adjuvant to ensure consistent abscess formation.

  • Treatment Initiation: After a set period for the infection to establish, animals are randomized into treatment groups. The test compounds and a vehicle control are administered according to a defined dosing schedule and route (e.g., oral gavage).

  • Monitoring: Animals are monitored daily for health status, and the size of the abscesses may be measured.

  • Bacterial Enumeration: The abscesses are surgically excised, weighed, and homogenized. Serial dilutions of the homogenate are plated onto selective agar media and incubated anaerobically to determine the number of viable bacteria per gram of tissue (CFU/g).

Conclusion and Future Directions

The pharmacodynamic profile of 1-Ethyl-2-methyl-4-nitro-1H-imidazole and its analogs is fundamentally driven by their selective activation within anaerobic microbes. While sharing a common mechanism of action, subtle structural variations lead to demonstrable differences in in vitro potency and in vivo efficacy, largely influenced by their respective pharmacokinetic properties. The experimental frameworks for MIC determination and in vivo infection models presented here are foundational to the preclinical assessment of novel nitroimidazole candidates. Future research should continue to explore structure-activity relationships to design next-generation analogs with enhanced potency, improved safety profiles, and efficacy against emerging resistant strains.

References

  • Bartlett, J. G. (n.d.). Experimental animal models for anaerobic infections. PubMed. Retrieved from [Link]

  • Bartlett, J. G. (1982). Experimental Animal Models for Anaerobic Infections. Clinical Infectious Diseases, 4(Supplement_1), S100–S105. Oxford Academic. Retrieved from [Link]

  • Singh, S., & Manhas, A. (2025, October 30). The Mechanism of Action of 4‐nitroimidazoles against Mycobacterium tuberculosis. ResearchGate. Retrieved from [Link]

  • Bartlett, J. G. (1982). SESSION II Experimental Animal Models for Anaerobic Infections. The Journal of Infectious Diseases, 145(6), 887. Retrieved from [Link]

  • Lecturio. (2021, July 27). Nitroimidazoles. Lecturio. Retrieved from [Link]

  • Gatta, L., et al. (1999). In-vitro studies of two 5-nitroimidazole derivatives. PubMed. Retrieved from [Link]

  • Patterson, S., & Wyllie, S. (2017, May 2). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. UNIMIB. Retrieved from [Link]

  • van der Schee, C. J., et al. (2022, July 13). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum. Retrieved from [Link]

  • Kim, J., et al. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. PMC. Retrieved from [Link]

  • Daugherty, A. L., et al. (2023, March 9). In Vitro Susceptibility and Resistance of Mycoplasma genitalium to Nitroimidazoles. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Kumar, V., et al. (2022, April 30). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Retrieved from [Link]

  • van der Schee, C. J., et al. (2022, July 13). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum, 10(4). Retrieved from [Link]

  • H, Y., et al. (2026, March 24). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved from [Link]

  • Guillot, A., et al. (2013, May 13). From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. MDPI. Retrieved from [Link]

  • H, Y., et al. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

  • Nami, W., et al. (2024, June 26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC. Retrieved from [Link]

  • Ali, M. A., et al. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(4), 499-506. Retrieved from [Link]

  • Sim, W., & Wong, E. (n.d.). In vitro and ex vivo systems at the forefront of infection modeling and drug discovery. PMC. Retrieved from [Link]

  • Foroumadi, A., et al. (2023, October 13). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. Retrieved from [Link]

  • Mudde, S. E., et al. (2014, August 20). Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis. ResearchGate. Retrieved from [Link]

  • Nagle, A. S., et al. (n.d.). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. PMC. Retrieved from [Link]

  • V. K., & S. (2002, April 12). Medicinal Significance of Nitroimidazoles. Retrieved from [Link]

  • Ehlhardt, W. J., et al. (1988). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. PubMed. Retrieved from [Link]

  • Lamp, K. C., et al. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. PubMed. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-methyl-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2-methyl-4-nitro-1H-imidazole
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